8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-92-7, 76272-36-1 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a key intermediate in the development of various therapeutic agents. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two strategic routes, both originating from the pivotal intermediate, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Pathway 1: Synthesis via Oxime Reduction
This pathway involves a three-step sequence:
-
Robinson-Schöpf-type Reaction: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
-
Oximation: Conversion of the ketone to its corresponding oxime.
-
Reduction: Reduction of the oxime to yield the target primary amine.
Pathway 2: Direct Reductive Amination
This more direct route involves the one-pot conversion of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one to this compound using a suitable amine source and reducing agent.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of the synthesis pathways.
| Pathway 1: Step 1 - Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Yield | Reference |
| Robinson-Schöpf Reaction | 70-85% | [1] |
| Pathway 1: Step 2 - Oximation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Yield | Reference |
| Reaction with Hydroxylamine Hydrochloride | Not explicitly reported, but generally high for this type of reaction. | General Knowledge |
| Pathway 1: Step 3 - Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime | Yield | Reference |
| Sodium in 1-Pentanol | 36% | [2] |
| Pathway 2: Direct Reductive Amination | Yield | Reference |
| Palladium-catalyzed Reductive Amination with Ammonium Formate | Yield not specified for this particular substrate, but the method is reported to be high-yielding. | [3] |
Experimental Protocols
Pathway 1: Synthesis via Oxime Intermediate
Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (via Robinson-Schöpf-type Reaction)
This synthesis is a variation of the classic Robinson tropinone synthesis.
-
Reagents: 2,5-Dimethoxytetrahydrofuran, Benzylamine, 1,3-Acetonedicarboxylic acid, Sodium dihydrogen phosphate, Sodium hydroxide.
-
Procedure:
-
A solution of 2,5-dimethoxytetrahydrofuran in dilute hydrochloric acid is stirred to generate succinaldehyde in situ.
-
The solution is cooled, and benzylamine is added, followed by a solution of 1,3-acetonedicarboxylic acid and sodium dihydrogen phosphate in water.
-
The pH of the mixture is adjusted to the optimal range for the Mannich reaction (typically pH 5-7) using a sodium hydroxide solution.
-
The reaction is stirred at room temperature, allowing the double Mannich reaction and subsequent cyclization and decarboxylation to occur.
-
The reaction mixture is then acidified and heated to complete the decarboxylation.
-
After cooling, the solution is made alkaline and extracted with an organic solvent (e.g., chloroform or dichloromethane).
-
The organic extracts are dried and concentrated to yield crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, which can be purified by chromatography or distillation. Schöpf and colleagues reported yields of 70-85% for the tropinone synthesis under buffered conditions at a physiological pH.[1]
-
Step 2: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime
-
Reagents: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, Hydroxylamine hydrochloride, Pyridine, Ethanol.
-
Procedure:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is dissolved in ethanol.
-
Hydroxylamine hydrochloride and pyridine are added to the solution.
-
The mixture is heated at reflux for several hours (e.g., 18 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime.
-
The product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound (exo)
-
Reagents: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, Sodium metal, 1-Pentanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate.
-
Procedure:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) is dissolved in 1-pentanol (130 mL) and heated to 120 °C.[2]
-
Sodium metal (7.6 g, 0.33 mol) is added in small portions over a period of 2 hours.[2]
-
The reaction mixture is then heated to reflux for 5 hours.[2]
-
After cooling to 5 °C, the reaction is quenched by the slow addition of water.[2]
-
The mixture is acidified with 6 M HCl.[2]
-
The aqueous layer is separated and washed with an organic solvent.
-
The aqueous layer is then made alkaline (pH > 10) with 5 M NaOH and extracted with ethyl acetate.[2]
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography (5-10% methanol in dichloromethane) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine as a solid (2.60 g, 36% yield).[2]
-
Pathway 2: Direct Reductive Amination
-
Reagents: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, Ammonium formate, 10% Palladium on carbon, Methanol, Water.
-
Procedure (adapted from a similar transformation):
-
A solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in methanol is treated with ammonium formate and water under vigorous stirring.[3]
-
After complete dissolution, 10% Pd/C is added to the reaction mixture.[3]
-
The reaction is stirred at room temperature overnight.[3]
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be alkaline with a suitable base (e.g., NaOH).
-
The aqueous solution is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amine.
-
Purification can be achieved by column chromatography or by formation and recrystallization of a suitable salt.
-
Visualizations
The following diagrams illustrate the described synthesis pathways and experimental workflows.
References
physicochemical properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound. This versatile bicyclic amine serves as a crucial intermediate in the development of a wide range of therapeutic agents, particularly in the field of neuropharmacology.[1] Its unique structural framework allows for significant interaction with various biological targets, making it a compound of high interest in medicinal chemistry.[1]
Core Physicochemical Properties
The fundamental are summarized in the table below. These properties are essential for its handling, formulation, and application in both research and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂ | [2][3][4][5][6][7] |
| Molecular Weight | 216.32 g/mol | [2][3][4][7] |
| Boiling Point | 317.1 °C at 760 mmHg110-115 °C at 0.05 Torr | [6][8][9] |
| Density (Predicted) | 1.082 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 10.23 ± 0.20 | [6] |
| LogP | 2.1407 | [4] |
| Refractive Index | 1.581 | [8] |
| Physical Form | Oil, Liquid | [6] |
| Appearance | Clear light yellow to beige oil | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes, often starting from tropinone or its derivatives. A common approach involves the reductive amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
General Experimental Protocol: Reductive Amination
-
Dissolution: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is dissolved in a suitable solvent, such as methanol or ethanol.
-
Amine Source: An amine source, typically ammonium acetate or a primary amine, is added to the solution.
-
Reducing Agent: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate).
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
This compound and its derivatives have shown significant potential in drug discovery, primarily targeting the central nervous system.
This compound serves as a key intermediate for the synthesis of various therapeutic agents, including:
-
Analgesics and Anti-inflammatory Drugs: Its structural scaffold is utilized in the development of novel pain-relieving and anti-inflammatory medications.[1]
-
CCR5 Receptor Antagonists: These are important in the treatment of HIV infection.[3][6]
-
Antibacterial Agents: The bicyclic amine structure can be incorporated into new antibacterial compounds.[3][6]
-
Dopamine Antagonists: These have applications in treating various neurological and psychiatric disorders.[3][6]
The biological activity of derivatives often involves interaction with key signaling pathways. For instance, certain derivatives have been shown to interact with the nicotinic acetylcholine receptor (nAChR) system, while others are being investigated as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory processes.[10][11][12]
The diagram below illustrates the relationship between derivatives of this compound and their potential biological targets.
Safety and Handling
Based on available data for related compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is recommended to store the compound under an inert atmosphere at 2-8 °C.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine | C14H20N2 | CID 12832103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | C14H20N2 | CID 11031267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemscene.com [chemscene.com]
- 8. molbase.com [molbase.com]
- 9. endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine [myskinrecipes.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Key Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a pivotal chemical intermediate in the synthesis of a diverse range of pharmacologically active molecules. This document details its chemical properties, stereoisomers, and, most importantly, its application in the development of targeted therapeutics, including dopamine D2-like receptor and CCR5 receptor antagonists.
Core Compound Identification
This compound is a bicyclic amine that serves as a rigid scaffold in medicinal chemistry. Its structure allows for precise three-dimensional orientation of functional groups, a critical aspect for selective interaction with biological targets. The compound exists as different stereoisomers, primarily the endo and exo forms, each with unique CAS numbers.
| Stereoisomer/Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | 76272-35-0 | C₁₄H₂₀N₂ | 216.32 |
| exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | 76272-36-1 | C₁₄H₂₀N₂ | 216.32 |
| (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | 96901-92-7 | C₁₄H₂₀N₂ | 216.32 |
Application in Drug Development
This azabicyclo[3.2.1]octane derivative is a valued precursor in the synthesis of compounds targeting neurological and immunological disorders. Its rigid framework is particularly suited for developing ligands for G-protein coupled receptors (GPCRs).
Dopamine D2-like Receptor Ligands
Derivatives of the 8-azabicyclo[3.2.1]octane core have been extensively explored for their potential as dopamine D2-like receptor (D2, D3, and D4) ligands. These receptors are crucial targets for antipsychotic drugs and treatments for other neuropsychiatric disorders. The benzyl-protected amine serves as a key starting material for the introduction of various pharmacophoric elements.
While specific binding data for the parent this compound is not the focus of its use, its derivatives have shown high affinity for dopamine receptors. The following table presents representative data for analogues synthesized from a similar 8-azabicyclo[3.2.1]octan-3-ol scaffold, illustrating the potential of this chemical class.
Table 1: Representative Binding Affinities (Ki, nM) of N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analogues at Human Dopamine D2 and D3 Receptors.
| Compound | N-Substituent | Aryl Group | hD2L Ki (nM) | hD3 Ki (nM) |
| 31 | -CH₂-indole | 4-Chlorophenyl | 33.4 | 15.5 |
| 45 | -CH₂-benzofuran | 4-Chlorophenyl | 1.7 | 0.34 |
Data extracted from a study on related analogues to demonstrate the utility of the scaffold.[1]
CCR5 Receptor Antagonists
The exo-isomer of this compound is a documented starting material for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor for HIV entry into host cells, making its antagonists valuable in antiretroviral therapy.
Experimental Protocols
Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
A general and robust method for the synthesis of the exo-amine involves the reduction of the corresponding oxime.
Procedure:
-
Oxime Dissolution: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) is dissolved in 1-pentanol (130 mL) and heated to 120 °C.
-
Reduction: Sodium metal (7.6 g, 0.33 mol, 10.0 eq.) is added portion-wise over a period of 2 hours.
-
Reflux: The reaction mixture is stirred and heated under reflux for 5 hours.
-
Quenching and Extraction: After cooling to 5°C, the mixture is carefully acidified with 6 M HCl. The aqueous phase is then extracted with additional 6 M HCl (3 x 100 mL).
-
Basification and Product Extraction: The acidic aqueous layer is made alkaline (pH 10) by the slow addition of 5 M NaOH. The product is then extracted with ethyl acetate (3 x 100 mL).
-
Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (5-10% MeOH in CH₂Cl₂) to yield pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[2]
Biological Evaluation: Radioligand Binding Assay for Dopamine Receptors
The following is a representative protocol for assessing the binding affinity of compounds derived from the 8-azabicyclo[3.2.1]octane scaffold at dopamine D2 and D3 receptors.
Procedure:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing either the human dopamine D2L or D3 receptor are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Assay:
-
Competition binding assays are performed in a final volume of 500 µL.
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors or [³H]-(+)-PHNO for D3 receptors) at a fixed concentration.
-
Increasing concentrations of the test compounds (derived from this compound) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known competitor (e.g., haloperidol).
-
-
Incubation and Filtration: The assay plates are incubated at room temperature, and the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constants (Ki) are then calculated using the Cheng-Prusoff equation.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the preparation of pharmacologically active derivatives.
Caption: Generalized synthetic pathway from the ketone to the final active compounds.
Dopamine D2 Receptor Signaling Pathway
Derivatives of this compound can act as antagonists at D2-like receptors, thereby modulating downstream signaling cascades. The diagram below provides a simplified representation of the canonical D2 receptor signaling pathway.
References
The Pivotal Role of the 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Scaffold in Modern Drug Discovery: A Technical Overview
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of the 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine core structure. While direct pharmacological data on this specific amine is limited, its true significance lies in its role as a versatile foundational scaffold for the synthesis of a wide array of potent and selective therapeutic agents. This document will explore the mechanism of action of key derivatives targeting monoamine transporters, opioid receptors, and other critical biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction: A Versatile Tropane Alkaloid Scaffold
This compound is a synthetic tropane alkaloid derivative that serves as a crucial intermediate in the development of novel therapeutics, particularly in the realm of neuroscience.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets.[1] This structural feature has been exploited by medicinal chemists to design ligands with high affinity and selectivity for various receptors and transporters involved in neurological and inflammatory processes.[2][3] This guide will focus on the key classes of pharmacologically active molecules derived from this scaffold and their respective mechanisms of action.
Monoamine Transporter Ligands
A significant area of research involving the 8-azabicyclo[3.2.1]octane framework has been the development of ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in treating conditions like depression, ADHD, and substance abuse disorders.
Mechanism of Action: Modulation of Neurotransmitter Reuptake
Derivatives of this compound have been synthesized to act as potent inhibitors of monoamine transporters. By binding to these transporters, they block the reuptake of dopamine, serotonin, or norepinephrine from the synapse back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing its signaling to the postsynaptic neuron. The selectivity of these compounds for different transporters (DAT, SERT, NET) is a key determinant of their therapeutic effects and side-effect profiles.
Quantitative Data: Binding Affinities of Derivatives
The following table summarizes the binding affinities (Ki in nM) of representative 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET.
| Compound | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 1200 | 1060 | 300 |
| 22g | 4-Chlorobenzyl | 3.9 | 1260 | 5300 | 323 | 1358 |
| Data extracted from a study on structure-activity relationships of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.[2] |
Experimental Protocol: Radioligand Binding Assay
The binding affinities of the compounds for DAT, SERT, and NET are typically determined using a competitive radioligand binding assay.
Kappa Opioid Receptor Antagonists
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have also been investigated as selective antagonists of the kappa opioid receptor (KOR).[4][5] KOR antagonists are of interest for the treatment of depression, anxiety, and addiction.
Mechanism of Action: Antagonism of KOR Signaling
KOR is a G-protein coupled receptor that, when activated by its endogenous ligand dynorphin, produces dysphoria and stress-like states. 8-azabicyclo[3.2.1]octane-based KOR antagonists bind to the receptor but do not activate it. By occupying the binding site, they prevent dynorphin from binding and initiating the downstream signaling cascade, thereby blocking the aversive effects associated with KOR activation.
Quantitative Data: In Vitro Activity of KOR Antagonists
The following table presents the in vitro antagonistic activity (IC50 in nM) of a representative 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivative.
| Compound | KOR IC50 (nM) | µOR/KOR Selectivity | δOR/KOR Selectivity |
| 6c | 20 | 36 | 415 |
| Data from a study on the discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective KOR antagonists.[5] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
The functional activity of KOR antagonists is often assessed using a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Membranes from cells expressing the human kappa opioid receptor are prepared.
-
Assay Buffer: The assay is conducted in a buffer containing GDP, MgCl₂, NaCl, and EDTA.
-
Incubation: Membranes are incubated with a fixed concentration of a KOR agonist (e.g., U-50,488), varying concentrations of the antagonist (the 8-azabicyclo[3.2.1]octane derivative), and [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is calculated.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
More recently, the 8-azabicyclo[3.2.1]octane scaffold has been utilized to develop inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[3]
Mechanism of Action: Inhibition of PEA Degradation
NAAA is a lysosomal enzyme that hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its signaling. By inhibiting NAAA, 8-azabicyclo[3.2.1]octane-based inhibitors prevent the breakdown of PEA, leading to its accumulation and enhanced activation of its downstream targets, such as PPAR-α, resulting in anti-inflammatory and analgesic effects.
Quantitative Data: NAAA Inhibitory Activity
A representative pyrazole azabicyclo[3.2.1]octane sulfonamide derivative demonstrated potent inhibition of human NAAA.
| Compound | h-NAAA IC50 (µM) |
| ARN19689 | 0.042 |
| Data from a study on the discovery and SAR of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors.[3] |
Experimental Protocol: NAAA Activity Assay
The inhibitory activity against NAAA is typically determined using a fluorometric assay.
-
Enzyme Source: Recombinant human NAAA is used.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin, is employed.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (the 8-azabicyclo[3.2.1]octane derivative) in an appropriate assay buffer.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The this compound core structure is a remarkably versatile and valuable scaffold in medicinal chemistry. While it may not possess significant intrinsic pharmacological activity, its rigid framework provides an ideal starting point for the design and synthesis of potent and selective ligands for a variety of important biological targets. The derivatives of this scaffold have shown significant promise as modulators of monoamine transporters, kappa opioid receptors, and NAAA, highlighting its broad therapeutic potential. Further exploration of this privileged structure is likely to yield novel drug candidates for the treatment of a wide range of disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The 8-Azabicyclo[3.2.1]octane Scaffold: A Privileged Core in Neuropharmacology
An In-depth Technical Guide on the Biological Activity of its Derivatives for Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, represents a pivotal scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules.[1][2] From naturally occurring alkaloids with profound physiological effects to synthetically derived compounds with tailored pharmacological profiles, this rigid bicyclic structure has proven to be a versatile template for the design of potent and selective ligands for various central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the biological activities of 8-azabicyclo[3.2.1]octane derivatives, focusing on their interactions with key neurological targets, quantitative structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Key Biological Targets and Therapeutic Potential
Derivatives of the 8-azabicyclo[3.2.1]octane core have been extensively investigated for their modulatory effects on several critical components of neurotransmission and intracellular signaling. The primary areas of therapeutic interest include:
-
Monoamine Transporters (DAT, SERT, NET): A significant number of 8-azabicyclo[3.2.1]octane derivatives are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can elevate their extracellular concentrations, thereby influencing mood, cognition, and motor control. This activity makes them relevant for the treatment of conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): More recently, novel 8-azabicyclo[3.2.1]octane derivatives have been identified as potent inhibitors of NAAA, a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[4][5] Inhibition of NAAA leads to increased endogenous levels of PEA, offering a promising therapeutic strategy for the management of inflammatory and pain conditions.
-
Opioid Receptors: The structural rigidity of the 8-azabicyclo[3.2.1]octane scaffold has been exploited to develop selective antagonists for opioid receptors, particularly the kappa opioid receptor (KOR).[6][7] KOR antagonists are of interest for the treatment of mood disorders, addiction, and pruritus.
-
Muscarinic Acetylcholine Receptors: The archetypal tropane alkaloid, atropine, is a non-selective muscarinic acetylcholine receptor antagonist. This activity underlies its use in ophthalmology, cardiology, and as an antidote for certain types of poisoning.[8] Synthetic derivatives have been explored to achieve greater receptor subtype selectivity.
-
Anti-Parkinsonian Activity: Several 8-azabicyclo[3.2.1]octane analogs have demonstrated potential in preclinical models of Parkinson's disease.[9][10] Their mechanism of action is often linked to the modulation of dopaminergic neurotransmission, either through DAT inhibition or other effects that increase dopamine levels in the brain.
Quantitative Data on Biological Activity
The following tables summarize the in vitro binding affinities and inhibitory concentrations of representative 8-azabicyclo[3.2.1]octane derivatives across various biological targets. This data is crucial for understanding the structure-activity relationships and for the selection of lead compounds for further development.
Table 1: Binding Affinities (Ki, nM) of 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |
| Benztropine Analogs | [3] | |||
| Compound 10a | 13 | >10000 | 1200 | [3] |
| Compound 10b | 15 | 8800 | 1100 | [3] |
| Compound 10c | 11 | 3500 | 800 | [3] |
| Compound 12b | 22 | 640 | 1240 | [3] |
| Other DAT Inhibitors | ||||
| LBT-999 | 9 | >1000 | >1000 | [11] |
| 3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester | 2.4 (IC50) | >1000 (IC50) | >1000 (IC50) | [12] |
| 3β-Aryl-3α-arylmethoxytropane Analog | >1000 | 0.06 | Not Reported | [13] |
Table 2: Inhibitory Potency (IC50, µM) of 8-Azabicyclo[3.2.1]octane Derivatives against N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
| Compound | h-NAAA (IC50, µM) | Reference |
| ARN19689 (Compound 50) | 0.042 | [4][5] |
| Compound 20 | 0.23 | [4] |
| Compound 33 | 0.036 | [4] |
| Compound 36 | 0.291 | [4] |
| Compound 35 | 0.614 | [4] |
Table 3: Antagonist Activity (IC50, nM) of 8-Azabicyclo[3.2.1]octane Derivatives at the Kappa Opioid Receptor (KOR)
| Compound | KOR (IC50, nM) | µ:KOR ratio | δ:KOR ratio | Reference |
| Compound 3 | 77 | >400 | >400 | [14] |
| Compound 6c | 20 | 36 | 415 | [14] |
| Compound 12 | 172 | 93 | >174 | [7] |
Table 4: Anti-Parkinsonian Efficacy of 8-Azabicyclo[3.2.1]octane Derivatives in a Chlorpromazine-Induced Catatonia Model in Mice
| Compound | Catatonia Score (Mean ± SEM) | Brain Dopamine Level (µg/g tissue) | Reference |
| Control | 3.5 ± 0.00 | 0.42 ± 0.02 | [9] |
| Atropine (2 mg/kg) | 0.5 ± 0.01 | 0.78 ± 0.02 | [9] |
| Compound B (200 µ g/100g ) | 0.5 ± 0.01 | 0.82 ± 0.01 | [9] |
| Compound E (200 µ g/100g ) | 0.5 ± 0.01 | 0.85 ± 0.01 | [9] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of the biological activity of novel compounds. Below are protocols for key in vitro assays used to characterize 8-azabicyclo[3.2.1]octane derivatives.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol is adapted from methodologies described for determining the binding affinity of compounds to monoamine transporters in rat brain membranes.[3]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, SERT, and NET.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Non-specific binding agents: 10 µM cocaine (for DAT), 10 µM paroxetine (for SERT), 10 µM desipramine (for NET)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Dissect the appropriate brain region on ice.
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.25 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding agent (for non-specific binding) or test compound at various concentrations.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
150 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate overnight.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NAAA Inhibitor Screening Assay (Fluorescence-Based)
This protocol is a general guide for a fluorescence-based assay to screen for NAAA inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human NAAA.
Materials:
-
Recombinant human NAAA enzyme
-
Fluorogenic NAAA substrate (e.g., a derivative that releases a fluorescent product upon cleavage)
-
Assay Buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compounds to the respective wells. For control wells, add 10 µL of Assay Buffer with the same percentage of DMSO.
-
Add 10 µL of the NAAA enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
[³⁵S]GTPγS Binding Assay for Kappa Opioid Receptor Antagonism
This protocol is based on established methods to determine the functional activity of KOR antagonists.
Objective: To measure the ability of a test compound to antagonize agonist-stimulated [³⁵S]GTPγS binding to the kappa opioid receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human kappa opioid receptor (e.g., CHO-hKOR)
-
[³⁵S]GTPγS
-
GDP
-
KOR agonist (e.g., U-50,488)
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Test compounds (potential antagonists) dissolved in DMSO
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
25 µL of test compound at various concentrations or vehicle.
-
25 µL of KOR agonist at a concentration that elicits approximately 80% of its maximal response (EC80).
-
50 µL of cell membrane preparation (5-20 µg protein).
-
50 µL of assay buffer containing GDP (final concentration 10-30 µM).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Determine the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.
-
Calculate the IC50 value of the antagonist by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of 8-azabicyclo[3.2.1]octane derivatives is essential for a deeper understanding of their pharmacology. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.
Signaling Pathways
References
- 1. Advances in CNS drug development - Research Outreach [researchoutreach.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 9. scispace.com [scispace.com]
- 10. scirp.org [scirp.org]
- 11. 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.uno.edu [scholarworks.uno.edu]
- 14. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a valuable chiral building block in medicinal chemistry and drug development. The 8-azabicyclo[3.2.1]octane scaffold is the central structural feature of tropane alkaloids, a class of compounds known for a wide range of biological activities.[1][2][3][4] The ability to synthesize specific enantiomers of this scaffold is crucial, as the pharmacological effects of tropane derivatives are often stereoselective.[1][2][3][4]
This document details plausible synthetic pathways, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key transformations, and visualizes the synthetic logic using process flow diagrams. The methodologies described focus on achieving high enantiopurity, a critical requirement for the development of selective therapeutic agents.
Core Synthetic Strategies
The enantioselective synthesis of the target amine is most effectively approached via a two-stage process:
-
Asymmetric synthesis of the key intermediate, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzylnortropinone). This step establishes the crucial chirality in the bicyclic core.
-
Diastereoselective conversion of the chiral ketone to the target amine. This involves the stereocontrolled reduction of the carbonyl group or its derivative to introduce the amine functionality with the desired exo or endo configuration.
Two primary strategies for the initial asymmetric synthesis of the ketone are highlighted:
-
Strategy A: Palladium-Catalyzed Asymmetric Allylic Alkylation. This method involves the desymmetrization of an achiral tropinone derivative.
-
Strategy B: Asymmetric 1,3-Dipolar Cycloaddition. This approach constructs the chiral bicyclic scaffold in a single, highly stereocontrolled step.
A third common strategy, chiral resolution , can also be employed to separate enantiomers from a racemic mixture of the final amine product.
Strategy A: Desymmetrization via Palladium-Catalyzed Asymmetric Allylic Alkylation
This strategy relies on the desymmetrization of an achiral enolate precursor of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. The use of a palladium catalyst with a chiral ligand allows for the enantioselective alkylation of the enolate, thereby creating the chiral center.
Quantitative Data for Asymmetric Allylic Alkylation
| Step | Catalyst/Ligand | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference Analogue |
| Asymmetric Alkylation | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ferrocenyl Ligand | N-benzyl-3-oxo-8-azabicyclo[3.2.1]octane enolate | Chiral N-benzyl-2-allyl-8-azabicyclo[3.2.1]octan-3-one | 25 - 73 | 5:1 to 33:1 | 74 - 98 | [3] |
| Oxidative Cleavage | O₃ then Me₂S | Chiral N-benzyl-2-allyl-8-azabicyclo[3.2.1]octan-3-one | Chiral 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | High | - | >98 | Standard Procedure |
| Reductive Amination | NH₂OH·HCl, then Na/n-pentanol | Chiral 8-benzyl-8-azabicyclo[3.2.1]octan-3-one | Chiral this compound | ~36 | Predominantly exo | >98 | [5][6] |
Experimental Protocols
1. Enantioselective Synthesis of Chiral N-benzyl-2-allyl-8-azabicyclo[3.2.1]octan-3-one:
-
To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 mmol) in anhydrous THF (10 mL) at 0°C is added LiHMDS (1.1 mmol, 1.0 M in THF).
-
The solution is stirred for 30 minutes to form the lithium enolate.
-
In a separate flask, [Pd(η³-C₃H₅)Cl]₂ (0.025 mmol) and the chiral ferrocenyl phosphine ligand (0.05 mmol) are dissolved in anhydrous THF (5 mL) and stirred for 20 minutes.
-
Allyl acetate (1.2 mmol) and lithium chloride (1.2 mmol) are added to the catalyst mixture.
-
The enolate solution is then transferred via cannula to the palladium catalyst mixture at 0°C.
-
The reaction is stirred at 0°C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography.
2. Oxidative Cleavage to Chiral 8-benzyl-8-azabicyclo[3.2.1]octan-3-one:
-
The chiral N-benzyl-2-allyl-8-azabicyclo[3.2.1]octan-3-one (1.0 mmol) is dissolved in a mixture of CH₂Cl₂ and MeOH (1:1, 20 mL) and cooled to -78°C.
-
Ozone is bubbled through the solution until a persistent blue color is observed.
-
The solution is then purged with nitrogen to remove excess ozone.
-
Dimethyl sulfide (3.0 mmol) is added, and the mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral ketone.
3. Diastereoselective Reductive Amination to exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine:
-
A solution of the chiral ketone (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol is heated to reflux for 2 hours to form the oxime.
-
After cooling and removal of the solvent, the crude oxime is dissolved in 1-pentanol (15 mL) and heated to 120°C.
-
Sodium metal (10.0 mmol) is added in small portions over 2 hours.
-
The mixture is heated under reflux for an additional 5 hours.[5][6]
-
After cooling to 5°C, the reaction is quenched by the slow addition of water. The mixture is acidified with 6 M HCl and washed with ether.
-
The aqueous layer is then basified to pH 10 with 5 M NaOH and extracted with ethyl acetate.
-
The combined organic extracts are dried over MgSO₄, filtered, and concentrated. The product is purified by column chromatography.[5]
Visualization of Strategy A
Caption: Pathway A: Desymmetrization and Conversion.
Strategy B: Asymmetric 1,3-Dipolar Cycloaddition
This elegant strategy constructs the chiral 8-azabicyclo[3.2.1]octane core through an asymmetric [3+2] cycloaddition reaction. A cyclic azomethine ylide, generated in situ, reacts with a dipolarophile under the control of a dual catalytic system, typically involving a rhodium(II) complex and a chiral Lewis acid. This method offers high levels of stereocontrol in a single step.
Quantitative Data for Asymmetric 1,3-Dipolar Cycloaddition
| Step | Catalyst System | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference Analogue |
| Asymmetric Cycloaddition | Rh₂(OAc)₄ / Chiral Lewis Acid | Diazo imine and Acryloylpyrazolidinone | Chiral 8-azabicyclo[3.2.1]octane derivative | High | >99:1 | 99 | Similar Systems |
| Functional Group Conversion | Standard transformations | Product from cycloaddition | Chiral this compound | - | - | >99 | - |
Experimental Protocols
1. Asymmetric 1,3-Dipolar Cycloaddition:
-
To a solution of the chiral Lewis acid (e.g., a chiral scandium complex, 0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) at room temperature is added the dipolarophile (e.g., acryloylpyrazolidinone, 1.0 mmol).
-
The mixture is stirred for 30 minutes.
-
In a separate flask, a solution of the N-benzyl protected diazo imine precursor (1.2 mmol) and Rh₂(OAc)₄ (0.02 mmol) in anhydrous CH₂Cl₂ (10 mL) is prepared.
-
This diazo solution is added dropwise over 4 hours via a syringe pump to the solution containing the Lewis acid and dipolarophile.
-
The reaction is stirred at room temperature for an additional 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the cycloadduct.
2. Conversion to the Target Amine:
-
The resulting cycloadduct, which contains ester and auxiliary functionalities, is then converted to the target amine through a series of standard synthetic transformations. This typically involves:
-
Reduction of the ester group (e.g., with LiAlH₄) to an alcohol.
-
Oxidation of the alcohol to the ketone (e.g., Swern or Dess-Martin oxidation).
-
Reductive amination of the ketone as described in Strategy A.
-
Visualization of Strategy B
Caption: Pathway B: Asymmetric Cycloaddition.
Strategy C: Chiral Resolution of Racemic Amine
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound. This is achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.
Quantitative Data for Chiral Resolution
| Step | Reagent | Substrate | Product | Yield (%) | Diastereomeric Purity | Enantiomeric Excess (ee, %) |
| Salt Formation | (+)-Tartaric Acid or (-)-Dibenzoyltartaric Acid | Racemic this compound | Diastereomeric salts | ~90-95 | - | - |
| Fractional Crystallization | Suitable solvent (e.g., EtOH/H₂O) | Diastereomeric salts | Separated diastereomeric salt | Variable | >99% de | - |
| Liberation of Amine | Aqueous base (e.g., NaOH) | Pure diastereomeric salt | Enantiopure this compound | >95 | - | >99% ee |
Experimental Protocols
1. Synthesis of Racemic this compound:
-
The racemic amine can be synthesized from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one via reductive amination using a non-chiral reducing agent, following the procedure in Strategy A, step 3.
2. Diastereomeric Salt Formation and Crystallization:
-
A solution of the racemic amine (1.0 mmol) in ethanol is treated with a solution of the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 mmol) in ethanol.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration. The crystallization process may be repeated from a suitable solvent system (e.g., ethanol/water) until a constant optical rotation is achieved for the salt.
3. Liberation of the Enantiopure Amine:
-
The resolved diastereomeric salt is dissolved in water and treated with an excess of aqueous NaOH solution.
-
The liberated free amine is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The organic extracts are combined, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the enantiopure amine.
Visualization of Strategy C
Caption: Pathway C: Chiral Resolution Workflow.
Conclusion
The enantioselective synthesis of this compound can be achieved through several robust strategies. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer required. Asymmetric catalysis, either through desymmetrization or cycloaddition, offers elegant and efficient routes to the chiral ketone precursor, which can then be converted to the target amine. Alternatively, classical resolution of the racemic amine provides a reliable, albeit potentially less atom-economical, pathway to the enantiopure product. The experimental protocols and comparative data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of chiral tropane derivatives for pharmaceutical and scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. addi.ehu.es [addi.ehu.es]
- 4. researchgate.net [researchgate.net]
- 5. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 6. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Derivatives and Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane scaffold, a core structural motif of tropane alkaloids, has proven to be a versatile framework for the design of potent and selective ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This technical guide provides a comprehensive overview of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives and their analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the drug discovery and development process for this class of compounds. The presented data and methodologies aim to serve as a valuable resource for researchers engaged in the development of novel therapeutics targeting monoamine transporters for the treatment of various central nervous system (CNS) disorders.
Introduction
The this compound core represents a significant class of tropane-based compounds that have been extensively investigated for their ability to modulate monoamine transporters.[1] These transporters play a crucial role in regulating neurotransmission by controlling the extracellular concentrations of dopamine, serotonin, and norepinephrine.[2] Dysregulation of these neurotransmitter systems is implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, depression, anxiety, and substance abuse.[3] Consequently, the development of ligands that can selectively target DAT, SERT, or NET is a major focus of CNS drug discovery.[4]
This guide will delve into the chemical synthesis of various derivatives, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed protocols for their pharmacological characterization.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs typically starts from tropinone or its derivatives. A general synthetic approach involves the reductive amination of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.
A representative synthetic scheme for the preparation of exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine is as follows:
-
Oxime Formation: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
-
Reduction: The oxime is then reduced to the amine. A common method for this reduction is the use of sodium metal in a high-boiling alcohol like 1-pentanol. This procedure typically yields the exo-amine as the major product.[5]
Further derivatization can be achieved by modifying the 8-benzyl group or by substitutions at the 3-amino position. For instance, a variety of N-substituted analogs can be prepared by reacting the corresponding nor-tropane derivative with different benzyl halides or other alkylating agents.[1]
Structure-Activity Relationships (SAR)
The pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following diagram illustrates key SAR trends for these compounds as monoamine transporter ligands.
Caption: Structure-Activity Relationships of 8-Azabicyclo[3.2.1]octane Derivatives.
Key findings from SAR studies include:
-
N-8 Position:
-
The N-substituent on the tropane ring significantly influences both affinity and selectivity.
-
8-benzyl and substituted benzyl analogs generally exhibit high affinity for DAT.[1]
-
The 8-(4-chlorobenzyl) derivative has been shown to be highly selective for DAT over NET.[1]
-
The 8-cyclopropylmethyl group is a unique moiety that imparts high DAT selectivity over SERT.[1]
-
-
C-3 Position:
-
The nature of the substituent at the C-3 position is a critical determinant of activity.
-
Derivatives with a 3-[2-(diarylmethoxyethylidenyl)] substituent have been extensively studied and show potent binding to all three monoamine transporters.[1]
-
Quantitative Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition (IC50) data for a selection of 8-substituted-8-azabicyclo[3.2.1]octane derivatives at DAT, SERT, and NET.
Table 1: Binding Affinities (Ki, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives [1]
| Compound | N-8 Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | Ethyl | 21 | 2,750 | 1,230 | 131 | 58.6 |
| 22b | Propyl | 21 | 3,180 | 1,450 | 151 | 69.0 |
| 22c | Allyl | 21 | 2,980 | 1,320 | 142 | 62.9 |
| 22e | Cyclopropylmethyl | 4.0 | 4,240 | 1,980 | 1060 | 495 |
| 22f | Benzyl | 6.0 | 1,230 | 2,140 | 205 | 357 |
| 22g | 4-Chlorobenzyl | 3.9 | 1,560 | 5,290 | 400 | 1358 |
Table 2: Inhibition of Monoamine Uptake (IC50, nM) of Selected Tropane Analogs [6][7]
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| N-(4-phenyl-n-butyl)-3α-(bis[4-fluorophenyl]methoxy)tropane | 12-50 | >1000 | >1000 |
| Benztropine Analogs (general) | 12-50 | Variable | Variable |
Experimental Protocols
In Vitro Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT, SERT, and NET.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the appropriate concentrations of radioligand, test compound (or vehicle for total binding, or non-specific control), and membrane preparation.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Uptake Assay
This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
Materials:
-
Rat brain synaptosomes (prepared from striatum, cortex, or hippocampus)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine
-
Test compounds
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue by homogenization and differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting: Lyse the synaptosomes on the filters and measure the radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.
In Vivo Microdialysis
This protocol describes the in vivo microdialysis technique to measure extracellular neurotransmitter levels in the brain of freely moving animals following administration of a test compound.[8][9]
Materials:
-
Anesthetized rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probe
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, or norepinephrine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Signaling Pathways and Experimental Workflows
Monoamine Transporter Signaling
The primary function of monoamine transporters is the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitter, thereby enhancing and prolonging its signaling at postsynaptic receptors. The following diagram illustrates the general signaling cascade following dopamine transporter (DAT) inhibition.
Caption: Dopamine Transporter (DAT) Signaling Pathway Inhibition.
Experimental Workflow in Preclinical Drug Discovery
The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel monoamine transporter ligands.
Caption: Preclinical Drug Discovery Workflow for Monoamine Transporter Ligands.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds for the development of novel CNS therapeutics. Their synthetic tractability and the well-defined structure-activity relationships at monoamine transporters provide a solid foundation for the rational design of potent and selective ligands. The experimental protocols and workflows detailed in this guide offer a practical framework for the pharmacological characterization of these compounds, from initial in vitro screening to in vivo efficacy studies. Further research into this chemical space is warranted to identify and develop preclinical candidates with optimal therapeutic profiles for the treatment of a variety of neurological and psychiatric disorders.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. oncolix.ai [oncolix.ai]
- 5. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a rigid bicyclic amine that forms the core of numerous biologically active natural products and synthetic molecules. Its unique conformational rigidity and the stereochemical orientation of its substituents make it a privileged scaffold in medicinal chemistry. This technical guide focuses on a key derivative, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a versatile building block and key intermediate in the synthesis of a new generation of therapeutics. This document will provide an in-depth analysis of its synthesis, derivatization, and its role in the discovery of potent and selective modulators of critical biological targets, particularly monoamine transporters and opioid receptors.
The strategic placement of a benzyl group on the nitrogen at the 8-position and an amine group at the 3-position provides a synthetically tractable platform for generating diverse chemical libraries. The N-benzyl group can influence lipophilicity and aromatic interactions, while the 3-amino group serves as a versatile handle for the introduction of a wide array of functional groups through techniques such as N-acylation and reductive amination. This guide will present quantitative data, detailed experimental protocols, and visual representations of key concepts to provide a comprehensive resource for researchers in the field of drug discovery.
The this compound Scaffold: Synthesis and Properties
This compound exists as two stereoisomers, the exo and endo forms, which can exhibit different pharmacological profiles. The synthesis of this key intermediate often starts from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, a derivative of tropinone.
Experimental Protocol: Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine[1][2]
This protocol describes the reduction of the corresponding oxime to yield the exo-amine.
Materials:
-
8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
-
1-Pentanol
-
Sodium metal
-
6 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) in 1-pentanol (130 mL) and heat the solution to 120 °C.
-
Add sodium metal (7.6 g, 0.33 mol, 10.0 eq.) in small portions over a period of 2 hours.
-
After the addition is complete, heat the mixture under reflux for 5 hours.
-
Cool the reaction mixture to 5 °C.
-
Slowly acidify the mixture with 6 M HCl until the pH is acidic.
-
Extract the aqueous phase with 6 M HCl (3 x 100 mL).
-
Combine the aqueous layers and gradually basify to pH 10 with 5 M NaOH.
-
Extract the resulting aqueous solution with EtOAc (3 x 100 mL).
-
Combine the organic extracts, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 5-10% MeOH in CH2Cl2 to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.
Role in Drug Discovery: Targeting Monoamine Transporters
The 8-azabicyclo[3.2.1]octane scaffold is a well-established pharmacophore for targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating a range of central nervous system (CNS) disorders, including depression, anxiety, and substance abuse disorders.
Derivatives of this compound have been explored as potent and selective monoamine transporter inhibitors. The N-benzyl group can be readily modified to explore structure-activity relationships (SAR) and optimize the selectivity profile.
Quantitative Data: Monoamine Transporter Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of a series of N-substituted 3-[2-(diaryl-methoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, highlighting the impact of the N-substituent on transporter selectivity. While these are not direct derivatives of the 3-amino compound, they illustrate the importance of the N-substituent on the tropane core.
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22f | Benzyl | 3.0 | 1300 | 4100 | 433 | 1367 |
| 22g | 4-Chlorobenzyl | 3.9 | 1320 | 5300 | 338 | 1358 |
| 22h | 4-Methylbenzyl | 6.1 | 2430 | 7800 | 398 | 1279 |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 2500 | 1060 | 625 |
Data extracted from Carroll et al. (2011).
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol describes a typical in vitro radioligand binding assay to determine the affinity of test compounds for DAT, SERT, and NET.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT), [3H]nisoxetine (for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare crude synaptosomal membranes from the respective rat brain regions.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
To determine non-specific binding, add the corresponding non-specific binding inhibitor instead of the test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Role in Drug Discovery: Targeting Kappa Opioid Receptors
The kappa opioid receptor (KOR) is another important target for which the 8-azabicyclo[3.2.1]octane scaffold has shown significant promise. KOR antagonists are being investigated for the treatment of depression, anxiety, and addiction. The 3-amino group of this compound can be derivatized to generate potent and selective KOR antagonists.
Quantitative Data: Kappa Opioid Receptor Antagonist Activity
The following table presents data for a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, demonstrating the potential of this scaffold in developing KOR antagonists.
| Compound | KOR IC50 (nM) | µ/K Selectivity | δ/K Selectivity |
| 3 | 77 | >400 | >400 |
| 6c | 20 | 36 | 415 |
| 12 | 172 | 93 | >174 |
Data extracted from publications by AstraZeneca Pharmaceuticals.[1][2][3]
Visualizing Key Concepts with Graphviz
To better illustrate the concepts discussed in this guide, the following diagrams were generated using the DOT language.
Caption: Drug discovery workflow using the this compound scaffold.
Caption: Structure-Activity Relationship (SAR) of N-substituents for monoamine transporter selectivity.
Caption: Mechanism of action of 8-azabicyclo[3.2.1]octane-based dopamine reuptake inhibitors.
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for achieving high affinity and selectivity for biological targets. The synthetic accessibility of this core and the ease of derivatization at the 3-amino position make it an ideal starting point for the generation of diverse chemical libraries.
The successful application of this scaffold in the development of potent monoamine transporter inhibitors and kappa opioid receptor antagonists highlights its broad therapeutic potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of this compound in their own drug discovery programs. Future exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for a range of CNS and other disorders.
References
- 1. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preliminary Investigation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a key bicyclic diamine that serves as a versatile scaffold in medicinal chemistry. Its rigid tropane-like core allows for the precise spatial orientation of substituents, making it an attractive starting point for the design of ligands targeting a variety of biological entities. This technical guide provides a preliminary investigation into the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on its potential in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics.
Chemical Properties and Synthesis
This compound, with the chemical formula C14H20N2, possesses a molecular weight of 216.32 g/mol . The core structure features a bicyclo[3.2.1]octane skeleton with a nitrogen atom at the 8-position, which is substituted with a benzyl group. An amine group is located at the 3-position, which can exist in either an exo or endo configuration, significantly influencing its biological activity.
The synthesis of this compound typically starts from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. A common synthetic route involves the formation of an oxime intermediate followed by its reduction to the desired amine.
Experimental Protocol: Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This protocol describes a two-step synthesis starting from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.
Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
-
Materials: 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
-
Materials: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, sodium metal, 1-pentanol.
-
Procedure:
-
Dissolve the oxime in 1-pentanol and heat the solution to 120 °C.
-
Carefully add sodium metal in small portions over a period of 2 hours, maintaining the temperature.
-
After the addition is complete, continue to heat the mixture under reflux for 5 hours.
-
Cool the reaction mixture to 5 °C and slowly acidify with 6 M HCl.
-
Extract the aqueous phase with 6 M HCl.
-
Basify the aqueous layer to pH 10 with 5 M NaOH.
-
Extract the resulting aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography (e.g., 5-10% MeOH/CH2Cl2) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.
-
Biological Activities and Structure-Activity Relationships
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in neuropharmacology, with derivatives showing activity at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The benzyl group at the N8 position often serves as a placeholder or can be modified to modulate activity, while substitutions at the C3 amine are critical for defining the pharmacological profile.
Monoamine Transporter Inhibition
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key targets for the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have revealed that modifications at the 8-position significantly impact both potency and selectivity.[1][2]
| Compound | R Group (at N8) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 2500 | 1060 | 625 |
| 22f | Benzyl | 5.8 | 1050 | 2100 | 181 | 362 |
| 22g | 4-Chlorobenzyl | 3.9 | 1550 | 5300 | 397 | 1358 |
The data clearly indicates that small alkyl or substituted benzyl groups at the 8-position can confer high affinity and selectivity for the dopamine transporter.[1][3] For instance, the 8-cyclopropylmethyl derivative (22e) exhibits remarkable selectivity for DAT over both SERT and NET.[1]
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Opioid Receptor Antagonism
Derivatives of 8-azabicyclo[3.2.1]octane have also been explored as antagonists for opioid receptors. For example, a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were identified as potent and selective kappa opioid receptor (KOR) antagonists. One analog in this series exhibited a KOR IC50 of 20 nM with significant selectivity over mu and delta opioid receptors.[5]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
General Drug Discovery and Development Pipeline
Caption: A generalized workflow for drug discovery and development.
Conclusion
This compound represents a valuable building block in the synthesis of novel, biologically active compounds. Its derivatives have demonstrated significant potential as modulators of key neurological targets, including monoamine transporters, nicotinic acetylcholine receptors, and opioid receptors. The structure-activity relationships highlighted in this guide underscore the importance of strategic modifications to the core scaffold to achieve desired potency and selectivity. Further investigation into this chemical space is warranted and holds promise for the development of new therapeutics for a range of central nervous system disorders. The provided synthetic protocols and pharmacological data serve as a starting point for researchers aiming to explore the potential of this versatile molecular framework.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing from the commercially available 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. The protocol outlines the oximation of the ketone followed by the reduction of the resulting oxime to the target primary amine.
Synthetic Pathway Overview
The synthesis proceeds through two key transformations:
-
Oximation: Conversion of the ketone functional group of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one to an oxime using hydroxylamine.
-
Reduction: Reduction of the oxime intermediate to the corresponding primary amine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
This procedure describes the conversion of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one to its corresponding oxime.
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
In a round-bottom flask, dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 18 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, the solvent is typically removed under reduced pressure.
-
The residue is then worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This protocol details the reduction of the oxime intermediate to the final product, primarily yielding the exo isomer.[1]
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
-
Sodium metal
-
1-Pentanol
-
6 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel, appropriate eluents)
Procedure:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) in 1-pentanol (130 mL) in a round-bottom flask and heat to 120 °C.[1]
-
Carefully add sodium metal (7.6 g, 0.33 mol, 10.0 eq.) in small portions over a period of 2 hours.[1] Caution: The addition of sodium metal to alcohol is highly exothermic and produces flammable hydrogen gas. This should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, heat the mixture under reflux for 5 hours with continuous stirring.[1]
-
Cool the reaction mixture to 5 °C using an ice bath.[1]
-
Slowly acidify the mixture with 6 M HCl until the pH is acidic.[1]
-
Extract the aqueous phase with 6 M HCl (3 x 100 mL).[1]
-
Combine the aqueous layers and gradually basify to pH 10 with the addition of 5 M NaOH.[1]
-
Extract the resulting aqueous solution with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a mobile phase of 5-10% methanol in dichloromethane to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine from its oxime precursor as described in the literature.[1]
| Parameter | Value |
| Starting Material | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime |
| Amount of Starting Material | 7.65 g (33 mmol) |
| Reducing Agent | Sodium metal |
| Amount of Reducing Agent | 7.6 g (0.33 mol) |
| Solvent | 1-Pentanol |
| Solvent Volume | 130 mL |
| Reaction Temperature | Reflux |
| Reaction Time | 5 hours |
| Product | exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine |
| Yield | 2.60 g (36%) |
| Purification Method | Column Chromatography |
Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. All procedures should be carried out with appropriate personal protective equipment and in a fume hood. The user is solely responsible for all safety precautions.
References
Application Notes and Protocols for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives in medicinal chemistry. This versatile scaffold serves as a crucial building block for the synthesis of potent and selective ligands targeting various central nervous system (CNS) proteins, including monoamine transporters and opioid receptors. The unique rigid bicyclic structure of this compound allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.
Medicinal Chemistry Applications
This compound and its analogs are key intermediates in the development of therapeutic agents for a range of neurological and psychiatric disorders.[1] The primary areas of application include:
-
Dopamine Transporter (DAT) Inhibitors: Derivatives of this scaffold have shown high affinity and selectivity for the dopamine transporter.[2] Inhibition of DAT increases the synaptic concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. This makes these compounds promising candidates for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and depression. The 8-benzyl group, in particular, has been shown to contribute to high DAT affinity.[2]
-
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Ligands: Modifications of the 8-azabicyclo[3.2.1]octane core have also yielded potent ligands for the serotonin and norepinephrine transporters.[2] Dual or triple reuptake inhibitors targeting DAT, SERT, and NET are of significant interest for the development of broad-spectrum antidepressants with potentially improved efficacy and faster onset of action.
-
Kappa Opioid Receptor (KOR) Antagonists: The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in a class of potent and selective kappa opioid receptor antagonists.[3][4][5] KOR antagonists are being investigated for the treatment of depression, anxiety, and substance abuse disorders. The benzyl group at the 8-position can be varied to modulate the affinity and selectivity for the kappa opioid receptor over other opioid receptor subtypes.
Quantitative Data
The following table summarizes the in vitro binding affinities (Ki) of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the influence of the substituent at the 8-position on transporter affinity and selectivity.
| Compound | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| 22f | Benzyl | 4.8 ± 0.5 | 680 ± 50 | 1250 ± 150 | 142 | 260 |
| 22g | 4-Chlorobenzyl | 3.9 ± 0.4 | 655 ± 60 | 5300 ± 400 | 168 | 1358 |
| 22h | 4-Methoxybenzyl | 5.2 ± 0.6 | 720 ± 70 | 1100 ± 100 | 138 | 212 |
| 22e | Cyclopropylmethyl | 4.0 ± 0.3 | 4240 ± 350 | 680 ± 70 | 1060 | 170 |
Data extracted from Rothman et al. (2012).[2]
Signaling Pathways and Mechanisms of Action
Dopamine Transporter (DAT) Inhibition
Inhibition of the dopamine transporter by 8-azabicyclo[3.2.1]octane derivatives blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. The downstream signaling cascade involves the activation of postsynaptic dopamine receptors (D1-D5), which can modulate various intracellular pathways, including the cAMP/PKA and Akt/GSK3 signaling cascades.
Serotonin Transporter (SERT) Modulation and Intracellular Signaling
While primarily known for their action on DAT, certain 8-azabicyclo[3.2.1]octane derivatives also interact with the serotonin transporter (SERT). Inhibition of SERT prevents the reuptake of serotonin, leading to its accumulation in the synaptic cleft and enhanced serotonergic signaling through postsynaptic 5-HT receptors. Beyond its role in terminating synaptic signaling, intracellular serotonin, transported by SERT, can covalently modify intracellular proteins in a process called "serotonylation".[6] This process, catalyzed by transglutaminases, can modulate the function of key signaling proteins, such as small GTPases, and influence cytoskeletal dynamics and gene expression.
Kappa Opioid Receptor (KOR) Antagonism
As antagonists, derivatives of this compound bind to the kappa opioid receptor but do not activate it. By occupying the binding site, they prevent the endogenous ligand, dynorphin, from binding and initiating the downstream signaling cascade. The canonical KOR signaling pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. KOR antagonists block these effects, thereby preventing the dysphoric and aversive states associated with KOR activation.
Experimental Protocols
Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This protocol describes the reduction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to the corresponding amine.
Materials:
-
8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
-
1-Pentanol
-
Sodium metal
-
6 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Methanol/Dichloromethane mixture)
Procedure:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (1.0 eq) in 1-pentanol at 120 °C.
-
Carefully add sodium metal (10.0 eq) in small portions over 2 hours.
-
Heat the mixture under reflux for 5 hours.
-
Cool the reaction mixture to 5 °C.
-
Slowly acidify the mixture with 6 M HCl to an acidic pH.
-
Extract the aqueous phase with 6 M HCl (3 x volume).
-
Basify the combined aqueous layers to pH 10 with 5 M NaOH.
-
Extract the aqueous solution with EtOAc (3 x volume).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., 5-10% MeOH/CH₂Cl₂) to yield pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate or cells expressing human DAT
-
Radioligand: [³H]WIN 35,428
-
Unlabeled test compounds (e.g., 8-benzyl-8-azabicyclo[3.2.1]octane derivatives)
-
Reference compound for non-specific binding (e.g., GBR 12909)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]WIN 35,428 (final concentration ~1-2 nM), and membrane preparation.
-
Non-specific Binding: GBR 12909 (final concentration ~10 µM), [³H]WIN 35,428, and membrane preparation.
-
Competition: Serial dilutions of the test compound, [³H]WIN 35,428, and membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Kappa Opioid Receptor (KOR)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the kappa opioid receptor.
Materials:
-
Cell membranes expressing human KOR (e.g., from CHO-hKOR cells)
-
Radioligand: [³H]U-69,593
-
Unlabeled test compounds (e.g., 8-benzyl-8-azabicyclo[3.2.1]octane derivatives)
-
Reference compound for non-specific binding (e.g., Naloxone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-hKOR cells as described for the DAT assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]U-69,593 (final concentration ~0.5-1.0 nM), and membrane preparation.
-
Non-specific Binding: Naloxone (final concentration ~10 µM), [³H]U-69,593, and membrane preparation.
-
Competition: Serial dilutions of the test compound, [³H]U-69,593, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate specific binding and determine IC₅₀ and Ki values as described for the DAT assay.
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Document: SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. (CHEMBL1221377) - ChEMBL [ebi.ac.uk]
- 5. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives represent a versatile class of tropane alkaloids that have garnered significant attention in neuroscience research. The rigid 8-azabicyclo[3.2.1]octane scaffold serves as a valuable pharmacophore for targeting various components of the central nervous system, particularly monoamine transporters. This document provides a comprehensive overview of the applications of this chemical entity in neuroscience, with a focus on its role as a modulator of the dopamine transporter (DAT). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
The primary application of this compound derivatives in neuroscience is the investigation and modulation of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] By modifying the core structure, researchers have developed potent and selective ligands for these transporters, which are crucial for understanding the pathophysiology of various neurological and psychiatric disorders such as Parkinson's disease, depression, and substance abuse.[3]
Mechanism of Action: Modulation of Dopamine Transporter
The principal mechanism of action for many derivatives of this compound is the inhibition of the dopamine transporter. DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. By blocking DAT, these compounds increase the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism is shared by well-known psychostimulants like cocaine and therapeutic agents such as methylphenidate. The tropane scaffold of this compound is a key structural feature that facilitates high-affinity binding to DAT.[3]
Key Applications in Neuroscience Research
-
Structure-Activity Relationship (SAR) Studies: The 8-azabicyclo[3.2.1]octane core is a synthetically tractable scaffold, allowing for systematic modifications to probe the structural requirements for high-affinity and selective binding to monoamine transporters.[1]
-
Development of Novel Therapeutics: Derivatives of this compound are being explored as potential therapeutic agents for conditions associated with dopaminergic dysfunction, including attention-deficit/hyperactivity disorder (ADHD), depression, and as potential treatments for cocaine abuse.[2]
-
Radioligand Development for in vitro and in vivo Imaging: The high affinity of certain derivatives for DAT makes them suitable candidates for the development of radiolabeled ligands for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify DAT density in the brain.
Quantitative Data: Binding Affinities of this compound Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds are structurally related to this compound and highlight the potential for developing selective monoamine transporter ligands based on this scaffold. Data is derived from radioligand binding assays using [³H]WIN 35,428 for DAT, [³H]citalopam for SERT, and [³H]nisoxetine for NET.[1]
| Compound | R-group (at position 8) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22f | Benzyl | 3.6 ± 0.5 | 1100 ± 150 | 1800 ± 250 | 306 | 500 |
| 22g | 4-Chlorobenzyl | 3.9 ± 0.6 | 1200 ± 180 | 5300 ± 700 | 308 | 1358 |
| 22h | 4-Methylbenzyl | 6.1 ± 0.8 | 1500 ± 200 | 2100 ± 300 | 246 | 344 |
| 22e | Cyclopropylmethyl | 4.0 ± 0.5 | 4200 ± 600 | 1100 ± 150 | 1060 | 275 |
| GBR 12909 | Reference Compound | 4.6 ± 0.7 | 280 ± 40 | 340 ± 50 | 61 | 74 |
| Cocaine | Reference Compound | 250 ± 30 | 310 ± 40 | 470 ± 60 | 1.2 | 1.9 |
Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of unlabelled compounds to the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [³H]WIN 35,428.[2][4]
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Non-specific binding control: 10 µM Cocaine or 1 µM unlabeled WIN 35,428
-
Test compounds (e.g., this compound derivatives) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control to the appropriate wells.
-
Add 50 µL of the test compound at various concentrations to the experimental wells.
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration typically 1-2 nM).
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis
This protocol provides a general framework for conducting in vivo microdialysis in rodents to assess the effect of this compound derivatives on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens.[5]
Materials:
-
Anesthetized or freely moving rat/mouse
-
Stereotaxic apparatus
-
Microdialysis probe (e.g., 2 mm active membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound dissolved in a suitable vehicle
-
Fraction collector
-
HPLC system with electrochemical detection for dopamine analysis
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-90 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples for a predetermined period after drug administration.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Plot the mean percentage change in dopamine concentration over time.
-
Perform statistical analysis to determine the significance of the drug-induced changes in dopamine levels.
-
Visualizations
Caption: Dopamine signaling pathway and the inhibitory action of this compound derivatives on the dopamine transporter (DAT).
Caption: General experimental workflow for the development and evaluation of this compound derivatives as monoamine transporter ligands.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Dopamine Antagonists Utilizing an 8-Azabicyclo[3.2.1]octan-3-amine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel dopamine antagonists based on the 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine scaffold. The focus is on the synthesis of N-substituted benzamide derivatives, a class of compounds known to exhibit affinity for dopamine receptors. This guide includes a step-by-step synthesis protocol for a representative dopamine antagonist, N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzamide, methodologies for pharmacological evaluation, and a summary of relevant binding data. Additionally, key experimental workflows and the dopamine D2 receptor signaling pathway are visualized to provide a comprehensive overview for researchers in neuropharmacology and medicinal chemistry.
Introduction
The 8-azabicyclo[3.2.1]octane core, a rigid bicyclic amine structure, is a well-established scaffold in the design of centrally active agents, including dopamine receptor ligands. Its conformational rigidity allows for precise orientation of substituents, which is crucial for selective receptor interaction. The use of this compound as a starting material provides a versatile platform for the synthesis of a diverse library of potential dopamine antagonists through modifications at the 3-amino group. This document outlines the synthesis of such antagonists via N-acylation, a robust and widely used method for amide bond formation.
Data Presentation
The following table summarizes the binding affinities of a synthesized dopamine antagonist and a reference compound for the dopamine D2 receptor.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Reference Compound | Dopamine D2 Receptor Affinity (Ki, nM) |
| N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzamide | 33.4 | L741,626 | 11.2 |
Note: Data for the synthesized compound is based on analogous structures reported in the literature.[1]
Experimental Protocols
Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (Starting Material)
A general procedure for the synthesis of the starting amine from the corresponding oxime is as follows:
-
Dissolution: Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) in 1-pentanol (130 mL) by heating to 120 °C in a round-bottom flask equipped with a reflux condenser.[2]
-
Reduction: To the hot solution, add sodium metal (7.6 g, 0.33 mol, 10.0 eq.) in small portions over a period of 2 hours.[2]
-
Reflux: After the addition of sodium is complete, stir the reaction mixture under reflux for 5 hours.[2]
-
Quenching and Extraction: Cool the reaction mixture to 5 °C in an ice bath. Slowly acidify the mixture with 6 M HCl to an acidic pH. Extract the aqueous phase with additional 6 M HCl (3 x 100 mL).[2]
-
Basification and Extraction: Combine the aqueous layers and basify to pH 10 by the slow addition of 5 M NaOH. Extract the resulting aqueous solution with ethyl acetate (3 x 100 mL).[2]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 5-10% MeOH in CH2Cl2) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine as a solid (yield: 2.60 g, 36%).[2]
Synthesis of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzamide (Dopamine Antagonist)
This protocol describes the N-acylation of the starting amine with 4-chlorobenzoyl chloride.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (1.0 g, 4.34 mmol) and a non-nucleophilic base such as triethylamine (1.2 equivalents, 5.21 mmol) in an anhydrous aprotic solvent like dichloromethane (20 mL).
-
Acylation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 4-chlorobenzoyl chloride (1.1 equivalents, 4.77 mmol) in dichloromethane (5 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzamide.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Dopamine Transporter Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of synthesized compounds for the dopamine transporter (DAT) using [³H]WIN 35,428 as the radioligand.
Materials:
-
Tissue Preparation: Rat striatal tissue, homogenized in ice-cold buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Radioligand: [³H]WIN 35,428 (specific activity ~84 Ci/mmol).
-
Test Compounds: Synthesized dopamine antagonists dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the rat striatal membrane preparation, [³H]WIN 35,428 (at a final concentration of ~5 nM), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation Time and Temperature: Incubate the plate on ice (4 °C) for 2 hours.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
General Synthetic Workflow
Caption: Synthetic routes to dopamine antagonists.
Pharmacological Evaluation Workflow
Caption: Workflow for DAT binding assay.
References
- 1. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Precursor for CCR5 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in the trafficking of immune cells.[1] Crucially, it also serves as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it an essential target for antiretroviral therapy.[2][3] CCR5 antagonists inhibit viral entry by binding to the CCR5 receptor, thereby preventing the interaction between the viral envelope glycoprotein gp120 and the host cell.[4][5] This mechanism effectively blocks the fusion of the viral and cellular membranes, halting the HIV life cycle at its initial stage.[5]
The tropane scaffold, specifically the 8-azabicyclo[3.2.1]octane core, is a key structural motif in several potent CCR5 antagonists, including the FDA-approved drug Maraviroc.[6][7] 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine serves as a critical precursor or intermediate in the synthesis of these tropane-based derivatives.[8][9] Its bicyclic structure provides a rigid framework for the precise spatial orientation of functional groups necessary for high-affinity binding to the CCR5 receptor.[10] These application notes provide detailed protocols for the synthesis of CCR5 antagonists using this precursor and for the subsequent in vitro evaluation of their biological activity.
Mechanism of Action: CCR5-Mediated HIV-1 Entry and its Inhibition
HIV-1 entry into a target host cell, such as a T-lymphocyte, is a multi-step process. The viral surface glycoprotein, gp120, first binds to the primary CD4 receptor on the host cell surface.[2][11] This initial binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[12][13] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2] CCR5 antagonists, developed from precursors like this compound, function as non-competitive, allosteric inhibitors.[13] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its recognition by the gp120-CD4 complex, thereby blocking viral entry.[13]
Caption: CCR5-mediated HIV-1 entry and antagonist blockade.
Application Note 1: Synthesis Protocols
The synthesis of novel CCR5 antagonists from this compound involves two key stages: the preparation of the precursor itself and its subsequent derivatization.
Caption: General synthetic workflow for CCR5 antagonists.
Protocol 1: Synthesis of (exo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This protocol describes the reduction of the corresponding oxime to yield the primary amine precursor.[14]
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
-
1-Pentanol
-
Sodium metal
-
6 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Methanol, Dichloromethane)
Procedure:
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (e.g., 7.65 g, 33 mmol) in 1-pentanol (130 mL) in a suitable reaction flask and heat to 120 °C.
-
Carefully add sodium metal (e.g., 7.6 g, 0.33 mol, 10 equivalents) in small portions over a period of 2 hours.
-
Heat the mixture under reflux for 5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 5 °C in an ice bath.
-
Slowly acidify the mixture with 6 M HCl to an acidic pH.
-
Extract the aqueous phase with 6 M HCl (3 x 100 mL).
-
Combine the aqueous layers and gradually basify to pH 10 by adding 5 M NaOH.
-
Extract the resulting aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 5-10% MeOH in CH2Cl2) to afford pure (exo)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[14]
Protocol 2: Representative Synthesis of a Tropane-Based CCR5 Antagonist
This generalized protocol describes the coupling of the amine precursor with a carboxylic acid, a common step in creating amide-containing CCR5 antagonists.[10][15]
Materials:
-
(exo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
-
A selected carboxylic acid (R-COOH)
-
Coupling agents (e.g., HATU, HOBt, EDCI)
-
A non-nucleophilic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, CH2Cl2)
Procedure:
-
Dissolve the carboxylic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the coupling agents (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of (exo)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the final compound using column chromatography or preparative HPLC.
Application Note 2: In Vitro Evaluation Protocols
Once synthesized, novel compounds must be evaluated for their biological activity. Key assays determine antiviral potency, target binding, effects on natural cell processes, and cytotoxicity.
Caption: Workflow for a typical phenotypic viral entry assay.
Protocol 3: Phenotypic Viral Entry Assay (Pseudovirus Assay)
This assay measures the ability of a compound to inhibit HIV-1 entry into target cells using non-replicative pseudoviruses.[12][13]
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an LTR-driven luciferase reporter gene)
-
R5-tropic HIV-1 Env-pseudotyped viruses
-
Test compounds and positive control (e.g., Maraviroc)
-
Culture medium (DMEM, 10% FBS, antibiotics)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a white, flat-bottom 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.[12]
-
Compound Dilution: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test compounds and Maraviroc in culture medium.
-
Neutralization: In a separate plate, mix 50 µL of the diluted compound with 50 µL of pseudovirus (pre-titrated to give a high signal-to-background ratio). Incubate this mixture for 1 hour at 37°C.[12]
-
Infection: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include "virus only" (maximum signal) and "cells only" (background) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.[13]
-
Luminescence Measurement: Remove 100 µL of supernatant from each well. Add 100 µL of luciferase assay reagent, incubate for 2 minutes, and measure luminescence with a luminometer.[12]
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the percent inhibition for each concentration relative to the "virus only" control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.[12]
Protocol 4: CCR5 Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled natural ligand from the CCR5 receptor.[16]
Materials:
-
Cell line expressing high levels of CCR5 (e.g., HEK293-CCR5)
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α)
-
Test compounds
-
Binding buffer
-
Scintillation counter
Procedure:
-
Incubate membranes from CCR5-expressing cells with various concentrations of the test compound.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-RANTES).
-
Incubate to allow competitive binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the percent displacement by the test compound and determine the IC50 value, representing the concentration that displaces 50% of the radiolabeled ligand.[16]
Protocol 5: Chemotaxis Assay
This assay determines if the antagonist interferes with the natural function of CCR5, which is to mediate cell migration in response to chemokines.[17][18]
Materials:
-
CCR5-expressing cells (e.g., human monocytes or PBMCs)[18][19]
-
Chemoattractant/CCR5 ligand (e.g., RANTES/CCL5, MIP-1β/CCL4)[18]
-
Test compounds
-
Boyden chamber or multi-well migration plate with a porous membrane
-
Cell staining and counting equipment
Procedure:
-
Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Pre-incubate the CCR5-expressing cells with various concentrations of the test compound.
-
Place the pre-incubated cells in the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubate for a sufficient time (e.g., 1-3 hours) to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Determine the inhibitory effect of the compound on chemokine-induced migration.[17][18]
Data Presentation: Quantitative Analysis of CCR5 Antagonists
The efficacy and safety of newly synthesized CCR5 antagonists are evaluated using several key metrics, which should be presented clearly for comparison.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Tropane-Based CCR5 Antagonists. This table summarizes the 50% effective concentration (EC50) against R5-tropic HIV-1 strains, the 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI = CC50/EC50). A higher SI indicates a more favorable therapeutic window.
| Compound | Target HIV-1 Strain | EC50 (nM)[15] | CC50 (µM)[15] | Selectivity Index (SI) |
| Maraviroc | HIV-1 Ba-L | 1.35 | >200 | >148,148 |
| Compound 25 | HIV-1 Ba-L | 11.0 | >200 | >18,181 |
| Compound 26 | HIV-1 Ba-L | 10.0 | >200 | >20,000 |
| Maraviroc | HIV-1 NL4.3 | 0.81 | >200 | >246,913 |
| Compound 25 | HIV-1 NL4.3 | 0.29 | >200 | >689,655 |
| Compound 26 | HIV-1 NL4.3 | 0.35 | >200 | >571,428 |
Data adapted from structure-activity relationship studies of novel tropane derivatives.[15]
Table 2: Pharmacokinetic (PK) Properties of Lead Compounds in Sprague-Dawley Rats. This table presents key oral bioavailability parameters. Cmax is the maximum serum concentration, and AUC is the area under the curve, representing total drug exposure.
| Compound (Oral Dose) | Cmax (ng/mL)[20] | Tmax (h)[20] | AUC (0-∞) (ng·h/mL)[20] | Oral Bioavailability (%)[20] |
| Maraviroc (5 mg/kg) | 28.3 ± 10.5 | 0.75 ± 0.29 | 80.6 ± 20.3 | 9.8 |
| Compound 25 (5 mg/kg) | 129.0 ± 29.5 | 1.17 ± 1.04 | 437.0 ± 123.0 | 33.7 |
| Compound 26 (5 mg/kg) | 88.7 ± 20.4 | 1.50 ± 0.87 | 344.0 ± 89.7 | 25.1 |
Data adapted from in vivo pharmacokinetic studies in rats.[20]
Conclusion this compound is a valuable and versatile precursor for the development of novel tropane-based CCR5 receptor antagonists. Its rigid bicyclic structure is a validated pharmacophore for potent anti-HIV-1 activity. The protocols outlined in these notes provide a comprehensive framework for the synthesis and in vitro evaluation of new chemical entities targeting the CCR5 receptor. By systematically applying these synthetic and analytical methods, researchers can efficiently identify and optimize lead compounds for further development as antiretroviral therapeutics.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 5. h-i-v.net [h-i-v.net]
- 6. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | CymitQuimica [cymitquimica.com]
- 9. 76272-36-1|exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine|BLD Pharm [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thebodypro.com [thebodypro.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.
Introduction
This compound is a bicyclic amine that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a tropane-like core, necessitates a comprehensive analytical approach to ensure its identity and purity. This document outlines the key analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques and Data
A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound. The following sections detail the expected outcomes and representative data for the primary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic (C₆H₅) |
| 3.55 | s | 2H | Benzyl CH₂ |
| 3.20 | m | 1H | H-3 (CH-NH₂) |
| 3.10 | br s | 2H | Bridgehead H-1, H-5 |
| 2.80 | br s | 2H | NH₂ |
| 2.10-2.30 | m | 2H | H-2, H-4 (exo) |
| 1.80-2.00 | m | 2H | H-2, H-4 (endo) |
| 1.50-1.70 | m | 4H | H-6, H-7 |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 139.0 | Aromatic C (quaternary) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 60.0 | Benzyl CH₂ |
| 55.0 | Bridgehead C-1, C-5 |
| 50.0 | C-3 (CH-NH₂) |
| 40.0 | C-2, C-4 |
| 28.0 | C-6, C-7 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 3: Representative Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 217.17 | [M+H]⁺ |
| 126.10 | [M - C₇H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of this compound and to quantify any impurities. Due to the polar nature of the amine, a reversed-phase method with a suitable ion-pairing agent or a HILIC column is often employed.
Table 4: Representative HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 7.5 min |
| Purity | >98% |
Experimental Protocols
The following are detailed protocols for the analytical characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to 16 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to 240 ppm.
-
Use a relaxation delay of 3 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 1:100 with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 10 µL/min.
-
Acquire data in positive ion mode.
-
Set the capillary voltage to 3.5 kV.
-
Set the cone voltage to 30 V.
-
Scan a mass range of m/z 50-500.
-
-
Data Processing: Process the data using the instrument's software to identify the molecular ion and major fragment ions.
HPLC Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase A.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15-16 min: 90% to 10% B
-
16-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Visualized Workflow
The following diagram illustrates the general analytical workflow for the characterization of this compound.
Conclusion
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, and HPLC analysis ensures the confirmation of its chemical structure, molecular weight, and purity, which are critical for its application in research and drug development. Adherence to these protocols will facilitate reliable and reproducible results.
Application Notes and Protocols: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMR Spectroscopy Data
A comprehensive search of available scientific literature and chemical databases did not yield a complete, tabulated set of experimentally determined ¹H and ¹³C NMR data (chemical shifts, coupling constants, and multiplicities) for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. Researchers synthesizing this compound will need to perform full spectral analysis (including 1D ¹H and ¹³C, as well as 2D experiments such as COSY, HSQC, and HMBC) for complete structural elucidation and stereochemical assignment. The general protocols for acquiring such data are outlined in Section 3.
Experimental Protocols
Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine[1][2]
This protocol details the synthesis of the exo-isomer via reduction of the corresponding oxime.
Starting Material: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
Procedure:
-
In a suitable reaction vessel, dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) in 1-pentanol (130 mL) by heating to 120 °C.[1][2]
-
To this heated solution, add sodium metal (7.6 g, 0.33 mol, 10.0 equivalents) in small portions over a period of 2 hours.[1][2]
-
After the addition is complete, heat the reaction mixture under reflux for 5 hours.[1][2]
-
Cool the mixture to 5 °C using an ice bath.[1]
-
Slowly acidify the reaction mixture with 6 M HCl to an acidic pH.[1]
-
Extract the aqueous phase with 6 M HCl (3 x 100 mL).[1]
-
Combine the aqueous layers and gradually basify to pH 10 by adding 5 M NaOH.[1]
-
Extract the resulting aqueous solution with ethyl acetate (EtOAc) (3 × 100 mL).[1]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5-10% methanol in dichloromethane, to yield pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[1]
General Protocol for NMR Sample Preparation
This protocol provides a general guideline for preparing a sample of this compound for NMR analysis.
Materials:
-
Purified this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug (for filtration)
Procedure:
-
Accurately weigh the desired amount of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved. The solution should be homogeneous and free of any particulate matter.
-
To remove any insoluble impurities, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[4]
-
Ensure the sample height in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
-
The sample is now ready for NMR analysis.
General Protocol for NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra for small organic molecules. These should be adapted and optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters (Typical):
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard 1-pulse (zg30 or similar) | Excitation of ¹H nuclei. |
| Pulse Width | 30° - 45° | To ensure good signal-to-noise without saturating the signal, allowing for semi-quantitative integration.[5] |
| Acquisition Time (AQ) | 3 - 5 seconds | Time for which the FID is recorded; longer times improve resolution.[6][7] |
| Relaxation Delay (D1) | 1 - 5 seconds | Time between pulses to allow for spin-lattice relaxation; crucial for quantitative measurements. |
| Number of Scans (NS) | 8 - 16 | Signal averaging to improve the signal-to-noise ratio. |
| Spectral Width (SW) | ~12-16 ppm | Should encompass all expected proton signals. |
¹³C NMR Acquisition Parameters (Typical):
| Parameter | Recommended Value | Purpose |
| Pulse Program | Proton-decoupled (zgpg30 or similar) | To simplify the spectrum to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE). |
| Pulse Width | 30° | Standard excitation pulse. |
| Acquisition Time (AQ) | 1 - 2 seconds | Typically shorter than for ¹H NMR. |
| Relaxation Delay (D1) | 2 - 5 seconds | Longer delays may be needed for quaternary carbons. |
| Number of Scans (NS) | 128 - 1024+ | A higher number of scans is required due to the low natural abundance and sensitivity of the ¹³C nucleus. |
| Spectral Width (SW) | ~200-220 ppm | To cover the full range of carbon chemical shifts. |
Visualization
Molecular Structure
The following diagram illustrates the chemical structure of this compound. The numbering of the bicyclic core is provided for clarity and to facilitate the assignment of NMR signals.
Caption: Molecular structure of this compound.
Synthetic Workflow
The diagram below outlines the key steps in the synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine from its oxime precursor.
Caption: Synthetic workflow for the reduction of the oxime to the amine.
References
- 1. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 2. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- synthesis - chemicalbook [chemicalbook.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for the Crystallization of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the crystallization of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are designed to serve as a starting point for researchers to obtain this compound in a solid, crystalline form suitable for further use.
Introduction
This compound is a tropane derivative that serves as a crucial building block in medicinal chemistry. The purity and physical form of this intermediate are critical for the successful synthesis of downstream targets. Crystallization is a powerful purification technique that can provide the desired compound with high purity and in a stable, easy-to-handle solid form. The choice of crystallization method and solvent system is paramount and often depends on the isomeric form (endo or exo) and the presence of impurities. This document outlines several recommended methods for the crystallization of this compound.
Data Presentation
While specific quantitative data for the crystallization of the title compound is not widely published, the following table summarizes typical parameters and expected outcomes based on methods for analogous compounds. Researchers should use this as a guide for optimization.
| Crystallization Method | Solvent System | Typical Temperature Range | Expected Yield | Purity (Post-Crystallization) |
| Cooling Crystallization | n-Heptane | 95-100°C to 0-5°C | 80-90% | >99% |
| Evaporative Crystallization | Methanol/Dichloromethane | Ambient | Variable | >98% |
| Salt Formation & Crystallization | Acetic Acid/Water/Isopropyl Acetate | Ambient | 70-85% | >99% |
Experimental Protocols
The following are detailed protocols for the crystallization of this compound.
Method 1: Cooling Crystallization from a Non-Polar Solvent
This method is adapted from a procedure for a structurally related 8-azabicyclo[3.2.1]octan-3-ol and is suitable for obtaining a purified, solid product.[1]
Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot n-heptane (approximately 95-100°C). Ensure all the solid material is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature to allow for the formation of crystals. For enhanced yield, further cool the mixture in an ice bath to 0-5°C and stir for approximately 1 hour.
-
Isolation: Collect the crystals by filtration, for example, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-heptane (0-5°C) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
Method 2: Evaporative Crystallization Post-Chromatography
This method is often employed after chromatographic purification to isolate the product as a solid.[2]
Protocol:
-
Chromatography: Purify the crude this compound using column chromatography with a suitable eluent, such as a mixture of methanol and dichloromethane.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Solid Formation: As the solvent is removed, the purified compound should precipitate or crystallize.
-
Further Purification (Optional): If the resulting solid is not sufficiently crystalline, it can be recrystallized using Method 1.
-
Drying: Dry the solid product under vacuum to remove any residual solvent.
Method 3: Crystallization via Salt Formation
Formation of a salt can often facilitate the crystallization of amines. This protocol is based on the crystallization of a related compound as its acetate salt.
Protocol:
-
Dissolution and Neutralization: Dissolve the crude amine in a suitable solvent. Add a stoichiometric amount of acetic acid to form the acetate salt. The reaction can be quenched with 10% aqueous acetic acid.
-
Precipitation: Add a saturated sodium chloride solution to the mixture and stir at room temperature. This can induce the precipitation or crystallization of the salt over several hours.
-
Isolation: Collect the precipitated salt by filtration.
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Washing: Wash the crystals with cold water followed by a water-miscible organic solvent like isopropyl acetate to remove residual aqueous and organic impurities.
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Drying: Dry the crystalline salt under vacuum.
Mandatory Visualizations
The following diagrams illustrate the general workflow for developing a crystallization method and the logical relationship of the described protocols.
Caption: General workflow for developing a crystallization method.
Caption: Logical selection of crystallization protocols.
References
Application Notes and Protocols for the Purification of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including acid-base extraction, column chromatography, and crystallization.
Purification Techniques Overview
A variety of techniques can be employed to purify this compound. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods are:
-
Acid-Base Extraction: This technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities.
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Column Chromatography: This is a powerful technique for separating the target compound from closely related impurities based on differential adsorption to a stationary phase.
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Crystallization: This method is used to obtain a highly purified solid product, often after a primary purification step like extraction or chromatography.
The following sections provide detailed protocols and data for each of these techniques.
Data Presentation
The following tables summarize the quantitative data associated with the purification protocols described in this document.
Table 1: Acid-Base Extraction Parameters
| Parameter | Value | Reference |
| Acidification | ||
| Acid | 6 M Hydrochloric Acid (HCl) | [1][2] |
| Target pH | Acidic | [1][2] |
| Extraction Solvent (Aqueous) | 6 M HCl | [1][2] |
| Number of Extractions | 3 | [1][2] |
| Basification | ||
| Base | 5 M or 6 M Sodium Hydroxide (NaOH) | [1][2][3] |
| Target pH | 10 - 12 | [1][2][3] |
| Final Product Extraction | ||
| Organic Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) | [1][2][3] |
| Number of Extractions | 3 | [1][2][3] |
| Drying Agent | Magnesium Sulfate (MgSO₄) | [1][2][3] |
Table 2: Column Chromatography Parameters
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1][2] |
| Mobile Phase | 5-10% Methanol (MeOH) in Dichloromethane (CH₂Cl₂) | [1][2] |
| Expected Yield | ~36% (from a specific synthesis) | [1][2] |
| Product Form | Solid | [1][2] |
Table 3: Crystallization Parameters
| Parameter | Value | Reference |
| Solvent System | Heptane/Isopropyl Acetate (4:1) | [4] |
| Temperature | 0-5 °C | [4] |
| Product Form | Crystalline Solid | [4] |
Experimental Protocols
Protocol for Purification by Acid-Base Extraction
This protocol is effective for removing neutral and acidic impurities from the crude product.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂).
-
Acidification and Extraction:
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Transfer the organic solution to a separatory funnel.
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Slowly add 6 M hydrochloric acid (HCl) with gentle shaking until the pH of the aqueous layer is acidic.[1][2]
-
Separate the layers and collect the aqueous layer.
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Extract the organic layer two more times with 6 M HCl.[1][2]
-
Combine all the acidic aqueous extracts. The protonated amine is now in the aqueous phase.
-
-
Basification:
-
Product Re-extraction:
-
Drying and Concentration:
Protocol for Purification by Column Chromatography
This method is ideal for separating the desired amine from byproducts with similar basicity but different polarity.
Methodology:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the mobile phase (e.g., 5% methanol in dichloromethane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Isolation:
Protocol for Purification by Crystallization
This protocol is suitable for obtaining a highly pure, crystalline product, often used as a final purification step.
Methodology:
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of a suitable solvent or solvent system at an elevated temperature. Based on related compounds, a mixture of heptane and isopropyl acetate could be effective.[4]
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature.
-
Further cool the solution in an ice bath or refrigerator to 0-5 °C to induce crystallization.[4]
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal may help.
-
-
Isolation of Crystals:
-
Collect the crystals by filtration, for example, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.[4]
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the workflows for the purification techniques.
Caption: Workflow for purification by acid-base extraction.
Caption: Workflow for purification by column chromatography.
Caption: Workflow for purification by crystallization.
References
- 1. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 2. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
Application Notes and Protocols: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a versatile bicyclic diamine that serves as a crucial chemical intermediate in the synthesis of a wide range of biologically active molecules. Its rigid tropane-like scaffold is a key structural motif in the development of novel therapeutics, particularly in the fields of neuropharmacology and immunology. The benzyl group provides a convenient protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further functionalization. This intermediate exists as two diastereomers, endo and exo, the stereochemistry of which can significantly influence the biological activity of the final compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various target molecules. It also includes information on the synthesis of the intermediate itself and the biological signaling pathways associated with its derivatives.
Synthesis of this compound
The most common route to this compound involves the reductive amination of the corresponding ketone, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. The stereoselectivity of the reduction can be controlled to favor either the endo or exo isomer. A general synthetic scheme is presented below.
General Synthetic Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. This valuable intermediate is crucial in the development of various pharmaceuticals, including CCR5 receptor antagonists and dopamine antagonists.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Reductive amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This is a widely used one-pot reaction where the ketone is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.
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Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime: This method involves the conversion of the ketone to its oxime, followed by reduction to the primary amine.
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Researchers often face the following challenges:
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Low to moderate yields: Obtaining high yields can be difficult, particularly in the oxime reduction route.
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Lack of stereoselectivity: The synthesis typically produces a mixture of endo and exo diastereomers, which can be challenging to separate.
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Side product formation: Undesired byproducts can complicate the purification process.
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Purification of the final product: Separating the desired amine from starting materials, reagents, and side products, as well as from its diastereomer, often requires careful column chromatography.
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N-Debenzylation: Removal of the N-benzyl protecting group in subsequent synthetic steps can be problematic, especially in the presence of other reducible functional groups.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable mobile phase would be a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), with the addition of a small amount of a base (e.g., triethylamine or ammonium hydroxide) to prevent tailing of the amine products. The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent like ninhydrin (for primary amines) or potassium permanganate.
Q4: What is the significance of the endo and exo isomers?
A4: The spatial orientation of the amine group (endo or exo) in the bicyclic system can significantly impact the biological activity of the final pharmaceutical compound. Therefore, controlling the stereoselectivity of the synthesis or efficiently separating the isomers is often a critical aspect of the process.
Troubleshooting Guides
Route 1: Reductive Amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
This method is often preferred due to its one-pot nature.
Problem 1: Low Yield of the Desired Amine
| Possible Cause | Troubleshooting Steps |
| Incomplete imine/enamine formation | Ensure the reaction is stirred for a sufficient time before adding the reducing agent to allow for complete formation of the imine or enamine intermediate. This can often be monitored by TLC. |
| Decomposition of the reducing agent | Add the reducing agent portion-wise at a controlled temperature (often 0°C to room temperature) to prevent rapid decomposition. |
| Side reaction: Reduction of the ketone | This can occur if the reducing agent is too reactive and reduces the ketone before imine formation. Consider using a milder reducing agent like sodium cyanoborohydride (NaBH3CN), which is known to be selective for the iminium ion over the ketone. |
| Side reaction: Formation of benzyl alcohol | If the reducing agent is added before the complete formation of the imine, it can reduce the starting aldehyde (if used as a precursor to the ketone) or other carbonyl-containing impurities. Ensure the purity of the starting ketone. |
| Inefficient work-up | Ensure the pH is appropriately adjusted during the aqueous work-up to ensure the amine is in its free base form for efficient extraction into the organic phase. |
Problem 2: Poor Stereoselectivity (Unfavorable endo/exo Ratio)
| Possible Cause | Troubleshooting Steps |
| Nature of the reducing agent | The choice of reducing agent can significantly influence the stereochemical outcome. Bulky reducing agents tend to favor the formation of one isomer over the other due to steric hindrance. It is recommended to screen different reducing agents. |
| Reaction temperature | Lowering the reaction temperature may improve the stereoselectivity of the reduction step. |
| Solvent effects | The polarity of the solvent can influence the transition state of the reduction, thereby affecting the isomer ratio. Experiment with different solvents. |
Route 2: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime
This two-step route provides an alternative to reductive amination.
Problem 1: Low Yield of the Amine
| Possible Cause | Troubleshooting Steps |
| Incomplete oxime formation | Ensure the reaction of the ketone with hydroxylamine goes to completion. Monitor by TLC. |
| Harsh reduction conditions | Some reducing agents can lead to decomposition or the formation of side products. For instance, while sodium in 1-pentanol has been used, it can result in low yields (around 36%).[3] Consider using a milder and more efficient reducing agent like Lithium Aluminium Hydride (LiAlH4), which has been reported to give higher yields (around 75%). |
| Difficult purification | The work-up procedure for metal hydride reductions needs to be performed carefully to avoid the formation of emulsions and to ensure complete extraction of the product. |
Problem 2: Difficulty in Separating endo and exo Isomers
| Possible Cause | Troubleshooting Steps |
| Similar polarity of the isomers | The endo and exo isomers often have very similar polarities, making their separation by column chromatography challenging. |
| Inappropriate stationary or mobile phase | Optimize the column chromatography conditions. Using a high-quality silica gel with a carefully selected eluent system is crucial. A gradient elution with a mixture of dichloromethane and methanol, with a small amount of ammonium hydroxide, can be effective. |
| Formation of derivatives | In some cases, it may be easier to separate the isomers after converting them into derivatives (e.g., amides or carbamates), which may have a larger difference in polarity. The protecting group can then be removed in a subsequent step. |
Experimental Protocols
Protocol 1: Reductive Amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one with Ammonium Formate and Pd/C
This protocol is adapted from a similar synthesis of endo-tropanamine and is expected to favor the formation of the endo isomer.
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Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1 equivalent) in methanol.
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Add ammonium formate (10 equivalents) and a small amount of water to the solution and stir until all solids are dissolved.
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Add 10% Palladium on carbon (Pd/C) (0.1 equivalents) to the reaction mixture.
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction by TLC (e.g., 8:2 Ethanol/Ammonium Hydroxide).
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Upon completion, filter the catalyst through a pad of Celite and wash with methanol.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane with 1% triethylamine) to separate the isomers.
Protocol 2: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime with Lithium Aluminium Hydride (LiAlH4)
This protocol is a higher-yielding alternative to the sodium/1-pentanol method.
-
Carefully add LiAlH4 (2-3 equivalents) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the endo and exo isomers.
Quantitative Data Summary
| Synthetic Route | Reducing Agent | Key Conditions | Reported Yield | Stereoselectivity (endo:exo) | Reference |
| Reductive Amination | Ammonium Formate / Pd/C | Methanol, RT | 83% (for a related compound) | Highly selective for endo | Adapted from a similar synthesis |
| Oxime Reduction | Sodium / 1-Pentanol | 1-Pentanol, reflux | 36% | Predominantly exo | [3] |
| Oxime Reduction | Lithium Aluminium Hydride | THF, reflux | 75% | Mixture of isomers | - |
Visualizations
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination synthesis.
Decision Tree for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting guide for low yield in reductive amination.
Synthetic Pathways Overview
Caption: Overview of the main synthetic routes.
References
Technical Support Center: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used reductive amination pathway and an alternative oxime reduction method.
Issue 1: Low or No Product Yield in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine/Iminium Ion Formation | - pH Control: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid. - Water Removal: The formation of the imine from the ketone and ammonia source is an equilibrium reaction. Consider using a dehydrating agent like molecular sieves or setting up the reaction with a Dean-Stark trap to remove water and drive the equilibrium towards the imine. |
| Incorrect Reducing Agent or Inactivity | - Choice of Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reagent for one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. - Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents may have reduced activity. |
| Sub-optimal Reaction Temperature | - Temperature Control: Most reductive aminations are carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate. Monitor for potential side reactions at higher temperatures. |
| Low Quality Starting Materials | - Purity of N-benzyltropinone: Ensure the starting ketone, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, is pure. Impurities can interfere with the reaction. - Ammonia Source: Use a reliable source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Reduction of the Starting Ketone | - Selective Reducing Agent: This is often an issue when using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction. Switch to a more selective reagent such as NaBH(OAc)₃ or NaBH₃CN. Alternatively, perform the reaction in two steps: first, form the imine and remove the water, then add the reducing agent. |
| Over-alkylation (Formation of Di- or Tri-alkylated Amines) | - Stoichiometry Control: This is less common when using an ammonia source but can occur. Use a sufficient excess of the ammonia source to favor the formation of the primary amine. |
| Aldol Condensation of the Ketone | - Reaction Conditions: This side reaction can be catalyzed by both acid and base. Maintain a weakly acidic pH and avoid high temperatures to minimize aldol condensation of the starting ketone. |
Issue 3: Difficulty in Product Purification and Isomer Separation
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials and Reagents | - Aqueous Work-up: Perform an acidic-basic extraction. The desired amine product is basic and can be extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[1] |
| Mixture of exo and endo Isomers | - Column Chromatography: The exo and endo isomers can often be separated by silica gel column chromatography. A solvent system such as a gradient of methanol in dichloromethane (e.g., 5-10% MeOH/CH₂Cl₂) has been reported to be effective for the purification of the exo-amine.[1] - Stereoselective Synthesis: For obtaining a specific isomer with high purity, consider a stereoselective synthesis method. Biocatalytic reductive amination using a transaminase has been shown to produce the exo-amine with high diastereoselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most common and generally higher-yielding method is the reductive amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzyltropinone). This method avoids the harsh conditions of older methods like the reduction of the oxime and often provides better yields and cleaner reactions. While specific yields can vary depending on the exact conditions, this pathway is generally preferred.
Q2: Which reducing agent is best for the reductive amination of N-benzyltropinone?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that can be used in a one-pot reaction with the ketone and an ammonia source. It is less toxic than sodium cyanoborohydride (NaBH₃CN), another effective but more hazardous option.[3]
Q3: How can I prepare the starting material, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one?
A3: A common method for the synthesis of the N-benzyltropinone precursor involves a Robinson-Schöpf-type condensation. This can be achieved by reacting 2,5-dimethoxytetrahydrofuran with benzylamine and 1,3-acetonedicarboxylic acid in an acidic aqueous solution.
Q4: I obtained a low yield of 36% using the oxime reduction method. How can I improve this?
A4: The reported 36% yield for the reduction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime with sodium metal in 1-pentanol is characteristic of the harsh conditions of this older method.[1][4] Significant yield improvement may be challenging. It is highly recommended to switch to the reductive amination pathway for a more efficient and higher-yielding synthesis.
Q5: How can I control the stereochemistry of the final amine product to obtain the desired exo or endo isomer?
A5: Controlling the stereoselectivity can be challenging. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. For high stereoselectivity, consider enzymatic methods. For example, the use of a transaminase enzyme in a biocatalytic reductive amination has been shown to be highly selective for the formation of the exo-amine.[2] If a mixture of isomers is obtained, they can typically be separated by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Notes |
| Oxime Reduction | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | Sodium metal, 1-pentanol | 36%[1][4] | Harsh reaction conditions (high temperature), low yield. |
| Reductive Amination | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | Ammonium source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃) | Generally higher than oxime reduction | Milder conditions, one-pot procedure possible. Yield is dependent on the choice of reducing agent and reaction optimization. |
| Biocatalytic Reductive Amination | 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one | Transaminase (TA) variant | >99% diastereomeric excess (exo)[2] | Highly stereoselective, provides access to enantiomerically pure products. |
Experimental Protocols
Protocol 1: Reductive Amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (General Procedure)
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Reaction Setup: To a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1 equivalent) and an ammonia source such as ammonium acetate (5-10 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a methanol/dichloromethane gradient) to yield the desired amine.[1]
Protocol 2: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime[1][4]
-
Reaction Setup: Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (1 equivalent) in 1-pentanol and heat the solution to 120 °C.
-
Reduction: Add sodium metal (10 equivalents) in small portions over a period of 2 hours.
-
Reaction: Stir the mixture under reflux for 5 hours.
-
Cooling: Cool the reaction mixture to 5 °C.
-
Work-up: Slowly acidify the mixture with 6 M HCl. Extract the aqueous phase with 6 M HCl. Basify the combined aqueous layers to pH 10 with 5 M NaOH.
-
Extraction and Purification: Extract the basified aqueous solution with ethyl acetate. Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography (5-10% MeOH/CH₂Cl₂) to obtain exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- 1. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of the 8-azabicyclo[3.2.1]octane Core
Welcome to the technical support center for the synthesis of the 8-azabicyclo[3.2.1]octane core, a critical scaffold in numerous pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the 8-azabicyclo[3.2.1]octane core?
A1: The most historically significant and widely recognized method is the Robinson-Schöpf synthesis, which constructs the tropinone skeleton, a key intermediate. This one-pot reaction involves the condensation of a succinaldehyde equivalent, methylamine, and a derivative of acetone, typically acetonedicarboxylic acid.[1][2]
Q2: Why is the N-Boc protecting group often used in the synthesis of 8-azabicyclo[3.2.1]octane derivatives?
A2: The N-Boc (tert-butyloxycarbonyl) protecting group is frequently employed to prevent side reactions involving the nitrogen atom of the bicyclic core. By temporarily masking the nucleophilicity and basicity of the nitrogen, it allows for more selective functionalization at other positions of the molecule. The Boc group can be readily removed under acidic conditions once the desired modifications are complete.
Q3: What are the main challenges in achieving high yields for the Robinson-Schöpf synthesis?
A3: The primary challenge is minimizing the competing intermolecular Mannich reaction, which leads to the formation of polymeric byproducts.[3] Key factors to control are pH, reactant concentration, and the rate of addition of reagents. Historically, yields were as low as 17%, but with optimization, they can exceed 90%.[2][4]
Troubleshooting Guides
Robinson-Schöpf Synthesis of Tropinone
Problem 1: Low yield of tropinone and formation of a viscous, polymeric substance.
-
Question: My tropinone synthesis has a very low yield, and I'm observing a significant amount of a sticky, polymeric byproduct. What is the likely cause, and how can I resolve this?
-
Answer: This is a classic issue in the Robinson-Schöpf synthesis and is primarily caused by the intermolecular condensation of succinaldehyde and methylamine, which competes with the desired intramolecular cyclization to form the tropane core.[3] To favor the intramolecular pathway, several parameters must be strictly controlled.
-
Troubleshooting Steps:
-
pH Control: The reaction is highly pH-dependent. The optimal pH range is typically between 4 and 5. At this pH, the methylamine is sufficiently nucleophilic to react with the aldehyde, but the aldehyde is also protonated enough to be activated for the reaction. Deviations from this range can favor the intermolecular side reaction.
-
High Dilution: Conducting the reaction under high dilution conditions (e.g., <0.01 M) can significantly suppress the intermolecular polymerization by favoring the intramolecular cyclization (Ruggli-Ziegler dilution principle).
-
Slow Addition: The slow and controlled addition of succinaldehyde to the reaction mixture containing methylamine and acetonedicarboxylic acid helps to maintain a low concentration of the reactive intermediates, thereby minimizing polymerization. The use of a syringe pump is recommended for this purpose.
-
-
| Parameter | Condition | Expected Outcome |
| pH | 4-5 | Favors intramolecular Mannich reaction, increasing tropinone yield. |
| < 4 or > 6 | Promotes intermolecular side reactions and polymerization. | |
| Concentration | High Dilution (<0.01 M) | Increases the probability of intramolecular cyclization. |
| High Concentration | Favors intermolecular reactions, leading to polymer formation. | |
| Reagent Addition | Slow, controlled addition | Maintains low concentration of intermediates, reducing polymerization. |
| Rapid addition | Increases local concentration of intermediates, promoting side reactions. |
Problem 2: Difficulty in purifying tropinone from the reaction mixture.
-
Question: How can I effectively purify the tropinone product from the polymeric byproducts and other impurities?
-
Answer: Purification can be challenging due to the nature of the side products. A combination of extraction and distillation is typically employed.
-
Purification Protocol:
-
Acidification and Extraction: After the reaction is complete, acidify the mixture with hydrochloric acid. This will protonate the tropinone, making it water-soluble. Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-basic organic impurities.
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Basification and Extraction: Carefully basify the aqueous layer with a strong base (e.g., sodium hydroxide) to deprotonate the tropinone. The free base can then be extracted into an organic solvent like dichloromethane.
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Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
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Distillation: The crude tropinone can be further purified by vacuum distillation.
-
-
Dieckmann Condensation for Bicyclic β-Ketoester Formation
Problem: Low yield or formation of dimeric byproducts during the Dieckmann condensation to form the 8-azabicyclo[3.2.1]octane core.
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Question: I am attempting an intramolecular Dieckmann condensation to form a β-ketoester on the 8-azabicyclo[3.2.1]octane scaffold, but the yield is poor, and I suspect dimerization is occurring. How can I optimize this reaction?
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Answer: The Dieckmann condensation is an effective method for forming five- and six-membered rings. However, for larger or more sterically hindered systems, intermolecular condensation (dimerization) can become a significant side reaction.[5][6]
-
Troubleshooting Steps:
-
Choice of Base: The use of a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) can minimize side reactions compared to traditional conditions using sodium ethoxide in ethanol.[6]
-
Reaction Temperature: Performing the reaction at lower temperatures can help to control the reactivity and reduce the likelihood of intermolecular reactions.
-
Substrate Design: Ensure that the diester substrate is appropriately designed for intramolecular cyclization. The distance between the two ester groups is critical for successful ring closure.
-
-
Reductive Amination of Tropinone Derivatives
Problem: Incomplete reaction or formation of side products during the reductive amination of a tropinone derivative.
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Question: My reductive amination of a tropinone derivative is not going to completion, or I am observing unexpected side products. What are the common pitfalls and how can I troubleshoot this?
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Answer: Reductive amination is a robust method, but its success depends on the careful control of reaction conditions and the choice of reagents.
-
Troubleshooting Guide:
-
Inefficient Imine/Iminium Ion Formation: Ensure the reaction is carried out under mildly acidic conditions (pH 4-7) to facilitate the formation of the imine or iminium ion intermediate.[7] For sluggish reactions, the addition of a dehydrating agent like molecular sieves can drive the equilibrium towards the intermediate.
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Reduction of the Starting Ketone: If a strong reducing agent like sodium borohydride is used, it can reduce the starting ketone in addition to the imine. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can prevent this side reaction, as these reagents are more selective for the protonated imine (iminium ion).[1][8]
-
Over-alkylation: When using a primary amine, there is a possibility of dialkylation. This can be minimized by using a 1:1 stoichiometry of the amine and ketone.
-
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| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine/iminium ion formation | Adjust pH to 4-7; add a dehydrating agent (e.g., molecular sieves). |
| Decomposition of reducing agent | Use fresh, high-quality reducing agent; add it portion-wise. | |
| Formation of Alcohol Byproduct | Reduction of starting ketone | Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. |
| Over-alkylation of Primary Amine | Reaction of the product amine with the starting ketone | Use a 1:1 molar ratio of amine to ketone. |
Experimental Protocols
Protocol 1: Robinson-Schöpf Synthesis of Tropinone
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
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Succinaldehyde (or a stable precursor like succinaldehyde bis(dimethyl acetal))
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Methylamine hydrochloride
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Acetonedicarboxylic acid
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Citrate buffer (pH 5)
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Hydrochloric acid
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Sodium hydroxide
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Dichloromethane
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Anhydrous sodium sulfate
Procedure:
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Prepare a dilute solution of methylamine hydrochloride and acetonedicarboxylic acid in the citrate buffer (pH 5) in a reaction vessel equipped with a stirrer and a dropping funnel. The final concentration of reactants should be low (e.g., < 0.01 M) to favor intramolecular cyclization.
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If using succinaldehyde bis(dimethyl acetal), hydrolyze it to succinaldehyde by stirring with dilute hydrochloric acid, followed by neutralization.
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Slowly add the succinaldehyde solution to the stirred reaction mixture over several hours using a syringe pump.
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Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).
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After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of ~1.
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Wash the acidic aqueous solution with dichloromethane to remove non-basic impurities.
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Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is > 12.
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Extract the aqueous layer with several portions of dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tropinone.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reductive Amination of N-Boc-nortropinone
This protocol describes a general procedure for the reductive amination of N-Boc-nortropinone with a primary amine.
Materials:
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N-Boc-nortropinone
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Primary amine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-nortropinone (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM in a round-bottom flask.
-
Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the layers and extract the aqueous phase with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Reaction pathway of the Robinson-Schöpf synthesis of tropinone, highlighting the desired pathway and the primary side reaction.
Caption: Troubleshooting workflow for low yield and polymer formation in the Robinson-Schöpf synthesis.
Caption: Troubleshooting guide for common issues encountered during the reductive amination of tropinone derivatives.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 8-Azabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-azabicyclo[3.2.1]octane derivatives. The content is designed to address specific experimental challenges and offer practical solutions for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 8-azabicyclo[3.2.1]octane core?
A1: The most prevalent methods for constructing the 8-azabicyclo[3.2.1]octane (tropane) skeleton include the Robinson-Schöpf reaction, which is a classic one-pot synthesis, as well as various intramolecular cyclization strategies.[1][2] More recent approaches focus on enantioselective methods to produce specific stereoisomers. These can involve the desymmetrization of tropinone derivatives or the use of chiral auxiliaries and catalysts in the construction of the bicyclic system.[3][4]
Q2: How can I improve the yield of the Robinson-Schöpf reaction for tropinone synthesis?
A2: The yield of the Robinson-Schöpf reaction is highly dependent on the pH of the reaction medium.[5] Operating at or near physiological pH (around 7) has been shown to significantly improve yields.[5] The choice of dicarboxylic acid derivative is also crucial; using acetonedicarboxylic acid or its esters can enhance the reaction's efficiency compared to acetone.[5][6]
Q3: What are the key challenges in introducing substituents at the C-3 position of the tropane ring?
A3: Introducing substituents at the C-3 position can be challenging due to stereoselectivity issues, leading to mixtures of endo and exo isomers. The choice of reducing agent for the C-3 ketone (tropinone) can influence the stereochemical outcome. Additionally, functionalization at other positions can be hindered by a known retro-Mannich degradation pathway, especially when starting with a ketone at the C-3 position.[7]
Q4: Are there specific protecting groups recommended for the nitrogen atom (N-8) during synthesis?
A4: Yes, protecting the nitrogen at the N-8 position is often necessary to prevent unwanted side reactions and can improve the solubility and handling of intermediates.[8] Common protecting groups include benzyl (Bn), which can be removed by hydrogenolysis, and tert-butoxycarbonyl (Boc), which is removable under acidic conditions. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other reagents.[9]
Q5: What are the typical purification methods for 8-azabicyclo[3.2.1]octane derivatives?
A5: Purification of these derivatives can be challenging due to their basic nature and potential for multiple stereoisomers.[10] Column chromatography on silica gel is a standard method, often requiring the use of a solvent system containing a small amount of a basic modifier like triethylamine or ammonia to prevent tailing.[11] Recrystallization can also be an effective method for obtaining highly pure products, particularly for crystalline solids.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki/Stille Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or gives very low conversion. | Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. | Ensure the use of a high-quality catalyst and consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. For Suzuki couplings, electron-rich and bulky phosphine ligands can be beneficial. |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Select a solvent system that ensures the solubility of all components. Common solvents include dioxane, THF, and DMF, often in aqueous mixtures for Suzuki couplings. | |
| Base Incompatibility (Suzuki): The chosen base may not be optimal for the specific substrates. | Screen a variety of bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The strength of the base can significantly impact the reaction outcome. | |
| Formation of side products, such as homocoupling of the boronic acid (Suzuki) or destannylation (Stille). | Side Reactions: Competing reaction pathways are favored under the current conditions. | Optimize the reaction temperature; sometimes lowering the temperature can suppress side reactions. For Stille couplings, purification of the organostannane intermediates can be challenging and may lead to destannylation, so using them directly in the next step is often preferred.[11] |
Problem 2: Poor Diastereoselectivity in the Reduction of Tropinone (C-3 Ketone)
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of endo and exo alcohols with poor selectivity. | Reducing Agent: The choice of reducing agent significantly influences the stereochemical outcome. | For the preparation of the endo alcohol (tropine), sodium amalgam or catalytic hydrogenation are often used. For the exo alcohol (pseudotropine), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed. The solvent can also play a role in directing the stereoselectivity. |
| Difficulty in separating the resulting diastereomers. | Similar Physical Properties: The endo and exo isomers can have very similar polarities, making chromatographic separation challenging. | If separation is difficult, consider derivatizing the alcohol mixture to esters or other derivatives, which may have better separation characteristics. Alternatively, explore enantioselective reduction methods to favor the formation of a single diastereomer. |
Problem 3: Decomposition of Intermediates
| Symptom | Possible Cause | Suggested Solution |
| Significant product loss during the reaction, especially at elevated temperatures. | Thermal Instability: Some tropane derivatives, particularly those with certain functional groups, can be sensitive to heat. | Optimize the reaction temperature by running the reaction at the lowest effective temperature. For thermally sensitive intermediates, consider using milder reaction conditions or alternative synthetic routes that avoid high temperatures.[7] |
| Decomposition during work-up or purification. | Acid/Base Sensitivity: The bicyclic core or substituents may be sensitive to acidic or basic conditions during work-up. | Use a buffered aqueous solution for the work-up to control the pH. If using chromatography, ensure the silica gel is neutral or has been treated with a base to prevent degradation of sensitive compounds. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Suzuki and Stille Couplings
| Entry | Coupling Type | Aryl Halide/Triflate | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Stille | 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-triflate | Arylstannane | Pd(PPh₃)₄ (5) | - | Dioxane | Reflux | 12 | 70-90 | [11] |
| 2 | Stille | 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-triflate | Arylstannane | Pd₂(dba)₃ (2.5) | ZnCl₂, (2-furyl)₃P | NMP | RT | 12 | 85-95 | [11] |
| 3 | Suzuki | Aryl Bromide | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-95 | |
| 4 | Suzuki | Aryl Chloride | Arylboronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75-90 |
Table 2: Diastereoselective Reduction of Tropinone Derivatives
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Product Ratio (endo:exo) | Yield (%) | Reference |
| 1 | Tropinone | NaBH₄ | Methanol | 0 | 15:85 | 90 | [7] |
| 2 | Tropinone | LiAlH₄ | THF | 0 | 10:90 | 88 | [7] |
| 3 | N-Boc-nortropinone | L-Selectride® | THF | -78 | >99:1 | 95 | [8] |
| 4 | N-Bn-nortropinone | Na/i-PrOH | i-PrOH | Reflux | 90:10 | 85 |
Experimental Protocols
Protocol 1: Robinson-Schöpf Synthesis of Tropinone
This protocol is a classic one-pot synthesis of the tropinone core.[5][6]
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium phosphate buffer (pH 7)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a buffered aqueous solution of methylamine hydrochloride and acetonedicarboxylic acid.
-
Cool the solution in an ice bath and slowly add a solution of succinaldehyde.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Acidify the reaction mixture with hydrochloric acid to approximately pH 1 to decarboxylate the intermediate.
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Basify the solution with a strong base (e.g., NaOH) to pH > 11.
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Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tropinone.
Protocol 2: Suzuki Coupling for C-3 Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling to introduce an aryl group at the C-3 position of a tropane derivative.
Materials:
-
3-Bromo-8-azabicyclo[3.2.1]octane derivative
-
Arylboronic acid
-
Pd(dppf)Cl₂
-
Cesium carbonate (Cs₂CO₃)
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1,4-Dioxane
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Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the 3-bromo-8-azabicyclo[3.2.1]octane derivative, arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (3 mol%), and cesium carbonate (2.5 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway: Dopamine Transporter Inhibition
8-Azabicyclo[3.2.1]octane derivatives, particularly cocaine and its analogs, are well-known for their potent inhibition of the dopamine transporter (DAT). This inhibition leads to an increase in the synaptic concentration of dopamine, which is a key mechanism underlying their psychostimulant effects.
Caption: Inhibition of the dopamine transporter (DAT) by 8-azabicyclo[3.2.1]octane derivatives.
Experimental Workflow: Synthesis and Purification
The general workflow for the synthesis and purification of 8-azabicyclo[3.2.1]octane derivatives often involves a multi-step process, including the formation of the bicyclic core, functional group manipulations, and final purification.
Caption: General experimental workflow for the synthesis of 8-azabicyclo[3.2.1]octane derivatives.
References
- 1. 106. Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites - The Davies Group [scholarblogs.emory.edu]
- 2. Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Buy 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride | 2098113-88-1 [smolecule.com]
- 8. [PDF] The binding sites for cocaine and dopamine in the dopamine transporter overlap | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often originate from the synthetic route. If synthesized via the reduction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, potential impurities include:
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Unreacted starting material: 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.
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Precursor ketone: 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, which may be present if the initial oximation reaction was incomplete.
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Partially reduced intermediates: Depending on the reducing agent and reaction conditions, partially reduced species may be present.
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Diastereomeric impurity: The synthesis can produce both exo and endo diastereomers of the amine. The desired isomer may be contaminated with the other.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Besides the common impurities listed in Q1, unexpected peaks in your NMR spectrum could be due to:
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Residual solvents: Solvents used in the reaction or work-up (e.g., pentanol, ethyl acetate, dichloromethane, methanol).
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Isomerization: Acidic conditions, including chromatography on silica gel, can potentially cause isomerization or other side reactions.
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Degradation: The amine functionality can be susceptible to oxidation or other degradation pathways if not handled and stored properly.
Q3: How can I separate the exo and endo diastereomers?
A3: The most effective method for separating the exo and endo diastereomers is column chromatography. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to use an appropriate solvent system that provides differential elution of the two isomers.
Q4: Is this compound chiral? How can I separate the enantiomers?
A4: Yes, this compound is a chiral molecule and is typically synthesized as a racemic mixture. Separation of enantiomers requires a chiral purification technique. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method. Development of a suitable chiral HPLC method is often an empirical process involving screening different chiral columns and mobile phases.
Q5: What are the best practices for handling and storing the purified compound?
A5: this compound, being an amine, should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. It is advisable to store it in a cool, dark place. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers during Column Chromatography
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of exo and endo isomers. | Inappropriate solvent system polarity. | 1. Adjust Solvent Polarity: If using the standard MeOH/CH2Cl2 system, try decreasing the percentage of methanol for better separation. 2. Introduce a Third Solvent: Adding a small amount of a less polar solvent like ethyl acetate or a more polar one like a few drops of triethylamine (to reduce tailing) can sometimes improve resolution. 3. Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina. |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | Interaction of the basic amine with the acidic silica gel. | 1. Add a Competing Amine: Add a small amount (0.1-1%) of a volatile amine like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing. |
| Isomerization on the column. | The acidic nature of the silica gel may be causing epimerization at the C3 position. | 1. Use Deactivated Silica: Treat the silica gel with a base (e.g., wash with a dilute solution of triethylamine in your eluent) before packing the column. 2. Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina. |
Issue 2: Low Yield After Purification
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Significant loss of product during column chromatography. | The compound is highly polar and is sticking to the silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of methanol in the mobile phase. 2. Use a Stronger Eluent: A gradient elution from a less polar to a more polar solvent system might be necessary. 3. Add a Competing Amine: As mentioned above, adding triethylamine can help to displace the product from the acidic sites of the silica. |
| Product decomposes during purification. | The compound may be unstable to the purification conditions (e.g., prolonged exposure to silica gel). | 1. Minimize Purification Time: Use flash column chromatography to reduce the time the compound spends on the stationary phase. 2. Avoid Harsh Conditions: Ensure that any acidic or basic washes during the work-up are performed quickly and at low temperatures. |
Data Presentation
Table 1: Reported Column Chromatography Conditions for Diastereomer Separation
| Stationary Phase | Mobile Phase | Target Isomer | Observed Outcome | Reference |
| Silica Gel | 5-10% Methanol in Dichloromethane | exo | Successful isolation of the pure exo isomer as a solid.[1] | --INVALID-LINK-- |
| Silica Gel | 90:9:1 Chloroform/Methanol/Ammonium Hydroxide | Not Specified | Effective for purification of related bicyclic amine structures. | - |
Experimental Protocols
Protocol 1: Purification of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine by Column Chromatography
This protocol is adapted from a reported procedure for the isolation of the exo isomer.[1]
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Preparation of the Crude Sample:
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After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane.
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Add a small amount of silica gel to this solution to create a slurry.
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Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. This is known as dry loading and generally provides better separation than wet loading.
-
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Column Packing:
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Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% dichloromethane or a low percentage of methanol in dichloromethane).
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Pack a glass column with the slurry, ensuring there are no air bubbles.
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Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
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Loading and Elution:
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Carefully add the dry-loaded crude product to the top of the column.
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Begin elution with a solvent system of 5% methanol in dichloromethane.
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Monitor the elution of the compounds using Thin Layer Chromatography (TLC).
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If the compounds are not moving, gradually increase the polarity of the mobile phase to 10% methanol in dichloromethane.
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Fraction Collection and Analysis:
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure desired isomer.
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Evaporate the solvent under reduced pressure to obtain the purified product.
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Protocol 2: General Approach for Developing a Preparative Chiral HPLC Method
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Analytical Method Development:
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Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for amines.
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Test different mobile phase systems. For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For reversed-phase, use mixtures of acetonitrile/water or methanol/water.
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Additives are often necessary for good peak shape with amines. For normal phase, add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA). For reversed-phase, a buffer or an additive like trifluoroacetic acid (TFA) or formic acid might be required.
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The goal is to achieve baseline separation of the two enantiomers at an analytical scale.
-
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Method Optimization and Scale-Up:
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Once a suitable analytical method is found, optimize the mobile phase composition and flow rate to maximize resolution and minimize run time.
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Scale up the method to a preparative column with the same stationary phase. The column diameter and flow rate will be significantly larger.
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Determine the maximum sample load that can be injected without losing resolution. This is typically done through loading studies.
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Preparative Separation and Fraction Collection:
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Perform the preparative HPLC run, collecting fractions corresponding to each enantiomeric peak.
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Analyze the purity of the collected fractions using the analytical chiral HPLC method.
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Combine the pure fractions for each enantiomer and remove the solvent to obtain the isolated enantiomers.
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Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
identification of byproducts in 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. The content is designed to help identify and resolve common issues related to byproduct formation during the synthesis, which is typically achieved through the reductive amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the reductive amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. This reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced to the desired primary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: Several byproducts can form during the reductive amination process. The most common impurities include:
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Over-alkylation (Dimer) Byproduct: The desired primary amine product can react with the starting ketone to form a secondary amine dimer.
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N-Debenzylation Byproduct: Cleavage of the N-benzyl group can occur, particularly under harsh acidic conditions or during catalytic hydrogenation, yielding 8-azabicyclo[3.2.1]octan-3-amine.
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Alcohol Byproduct: The starting ketone can be prematurely reduced to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol if the reducing agent is not sufficiently selective for the imine intermediate.
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Unreacted Starting Material: Incomplete reaction will result in the presence of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
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Endo Isomer: The desired product is often the exo isomer. The formation of the unintended endo stereoisomer is a common stereochemical impurity.
Q3: How can I minimize the formation of the over-alkylation (dimer) byproduct?
A3: The formation of the secondary amine dimer is a common issue when synthesizing primary amines via reductive amination. To minimize this, a stepwise procedure is often recommended. First, allow for the complete formation of the imine intermediate from the ketone and ammonia source before introducing the reducing agent. Using a large excess of the ammonia source can also help to drive the initial imine formation and reduce the chances of the product amine reacting with the remaining starting ketone.
Q4: What conditions favor the unwanted N-debenzylation?
A4: N-debenzylation is often observed under conditions of catalytic hydrogenation (e.g., using Pd/C and H2 gas or a hydrogen donor like ammonium formate). The benzyl group is susceptible to cleavage under these reductive conditions. Strong acidic conditions can also promote debenzylation. If N-debenzylation is a significant issue, consider using a milder reducing agent like sodium triacetoxyborohydride and maintaining careful pH control.
Q5: How can I differentiate between the exo and endo isomers of the product?
A5: The exo and endo isomers of this compound are diastereomers and can typically be separated and identified using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column can often resolve the two isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between the isomers based on the differences in the chemical shifts and coupling constants of the protons on the bicyclic ring system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired primary amine and presence of a higher molecular weight peak in MS. | Formation of the over-alkylation (dimer) byproduct. | - Use a stepwise approach: form the imine first, then add the reducing agent.- Employ a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).- Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed. |
| Presence of a byproduct with a mass corresponding to the loss of a benzyl group (91 Da). | N-debenzylation has occurred. | - If using catalytic hydrogenation, switch to a milder reducing agent like NaBH(OAc)3.- Avoid strongly acidic conditions during the reaction and work-up.- If catalytic hydrogenation is necessary, use a catalyst less prone to causing debenzylation or optimize reaction time and temperature. |
| Significant amount of a byproduct with a mass 2 Da higher than the starting ketone. | The starting ketone has been reduced to the corresponding alcohol. | - Use a more selective reducing agent that preferentially reduces the imine over the ketone, such as NaBH3CN or NaBH(OAc)3.[1]- Ensure that the imine formation has proceeded sufficiently before the addition of a less selective reducing agent like NaBH4. |
| Incomplete conversion of the starting ketone. | - Insufficient amount of reducing agent.- Incomplete imine formation.- Deactivation of the catalyst (if using catalytic hydrogenation). | - Increase the equivalents of the reducing agent.- Ensure the ammonia source is of good quality and used in sufficient excess.- Use fresh catalyst for hydrogenation reactions. |
| Product is a mixture of stereoisomers (exo and endo). | The reduction of the imine is not completely stereoselective. | - The choice of reducing agent can influence the stereoselectivity. Literature reports may suggest conditions that favor the desired isomer.- Purification by column chromatography or preparative HPLC can be used to separate the isomers. |
Data Presentation: Common Byproducts and Their Identification
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| This compound (Desired Product) | C14H20N2 | 216.32 | Major peak in GC-MS and HPLC. Characteristic 1H and 13C NMR signals. |
| Over-alkylation (Dimer) Byproduct | C28H36N2 | 412.60 | A peak with m/z corresponding to the dimer in MS. Will have a longer retention time in reverse-phase HPLC. |
| N-Debenzylation Byproduct (8-azabicyclo[3.2.1]octan-3-amine) | C7H14N2 | 126.20 | A peak with a significantly lower molecular weight in GC-MS. Will be more polar and have a shorter retention time in reverse-phase HPLC. |
| Alcohol Byproduct (8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol) | C14H19NO | 217.31 | A peak with a mass 1 Da higher than the starting ketone in MS. The presence of a hydroxyl group can be confirmed by IR and NMR spectroscopy. |
| Unreacted Starting Material (8-Benzyl-8-azabicyclo[3.2.1]octan-3-one) | C14H17NO | 215.29 | A peak corresponding to the starting material in GC-MS and HPLC. The presence of a ketone carbonyl can be confirmed by IR and 13C NMR. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
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To a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add an excess of an ammonia source (e.g., ammonium acetate, 5-10 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol for GC-MS Analysis of Reaction Mixture
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
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Carrier Gas: Helium at a constant flow rate.
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MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate) before injection.
Protocol for HPLC Analysis of Reaction Mixture
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Column: A C18 reverse-phase column is suitable for separating the components based on polarity. For separating stereoisomers, a chiral column may be necessary.
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Mobile Phase: A gradient of water (with an additive like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
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Detector: UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm). An ELSD or a mass spectrometer can also be used for compounds lacking a chromophore.
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Sample Preparation: Dilute the crude reaction mixture in the mobile phase before injection.
Visualizations
References
refining experimental protocols for 8-azabicyclo[3.2.1]octane compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols involving 8-azabicyclo[3.2.1]octane compounds.
Frequently Asked Questions (FAQs)
Q1: What is the classic synthetic route to the 8-azabicyclo[3.2.1]octane core?
A1: The Robinson tropinone synthesis, first reported in 1917, is a well-known biomimetic approach. It involves a three-component Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid, which is then followed by decarboxylation to yield tropinone. While historically significant, this one-pot reaction can result in moderate yields.
Q2: What are the common stability issues with 8-azabicyclo[3.2.1]octane derivatives?
A2: Derivatives of 8-azabicyclo[3.2.1]octane, particularly those with unsaturation like 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, can be susceptible to degradation.[1] Key factors include:
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Air and Light Exposure: The allylic amine structure is prone to oxidation by atmospheric oxygen, a process that can be accelerated by light exposure, leading to the formation of N-oxides and other byproducts.[1]
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Trace Acid or Base Contamination: The presence of even minute amounts of acidic or basic impurities can catalyze the decomposition of the compound.[1]
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Moisture: Derivatives, especially esters, can undergo hydrolysis in the presence of moisture.[1] Many tropane alkaloids are also known to be hygroscopic.[2]
Q3: What are the best practices for storing 8-azabicyclo[3.2.1]octane compounds?
A3: To ensure the stability and purity of your compounds, follow these storage guidelines:
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Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1]
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Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.[1]
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Solvent Purity: Ensure that any solvents used for storage are of high purity and free from acidic or basic impurities.[1]
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Low Temperature and Dry Conditions: Store at low temperatures in a desiccator to protect from moisture.
Q4: My 8-azabicyclo[3.2.1]octane compound is hygroscopic. How can I handle it?
A4: Handling highly hygroscopic compounds requires specific laboratory practices to prevent moisture absorption, which can alter the material's physicochemical properties and shelf life. Strategies include:
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Controlled Environment: Handle the material in a glove box with a controlled, low-humidity atmosphere.
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Co-processing with Excipients: Formulating the active ingredient with hydrophobic excipients can help divert water away from the active compound.[3]
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Encapsulation: Enveloping the active ingredients with polymers via techniques like spray-drying can act as a moisture barrier.[3]
Troubleshooting Guides
Synthesis
Problem 1: Low yield of tropinone in the Robinson-Schöpf synthesis with formation of a polymeric substance.
Possible Cause: Intermolecular condensation of the succinaldehyde intermediate or its reaction with methylamine, which competes with the desired intramolecular Mannich reaction.[4] This side reaction is favored under non-optimal pH conditions and leads to the formation of dimers and polymers.[4]
Solutions:
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Strict pH Control: The intramolecular Mannich reaction is favored within a narrow pH range of 4-5.[4] This ensures the amine is sufficiently nucleophilic while the aldehyde remains protonated for activation.[4] Use a non-nucleophilic buffer, such as a citrate buffer, to maintain the optimal pH.[4]
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High-Dilution Conditions: Running the reaction under high-dilution conditions (e.g., <0.01 M) can significantly favor the intramolecular cyclization over intermolecular polymerization, a principle known as the Ruggli-Ziegler dilution principle.[4]
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Slow Addition of Reagents: The slow and controlled addition of starting materials, for instance, adding the dialdehyde to the solution of methylamine and acetonedicarboxylic acid using a syringe pump, helps maintain a low concentration of reactive intermediates, thereby suppressing polymerization.[4]
Problem 2: Poor diastereoselectivity in the intramolecular Mannich cyclization.
Possible Cause: The reaction conditions, including temperature and the choice of catalyst or reagents, may not be optimal for controlling the stereochemical outcome.
Solutions:
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Optimize Reaction Temperature: Temperature plays a crucial role in the selectivity of many reactions.[5] A systematic study of the reaction at different temperatures should be performed to determine the optimal conditions for the desired diastereomer.
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Chiral Auxiliaries or Catalysts: For enantioselective synthesis, consider using chiral auxiliaries or catalysts. Desymmetrization of tropinone derivatives using chiral bases or palladium catalysts has been shown to be an effective strategy.[6]
Purification
Problem: Difficulty in purifying tropane alkaloids from a crude extract.
Possible Cause: Tropane alkaloids are often present in complex mixtures with other lipids, terpenes, and compounds of varying basicity.[7]
Solutions:
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Liquid-Liquid Extraction (LLE): This is a common and effective method for separating alkaloids.[8] A typical procedure involves partitioning the crude extract between an acidic aqueous solution (e.g., acetic, citric, or tartaric acid) and an organic solvent like ethyl acetate.[7] The basic alkaloids will move to the aqueous layer. After neutralization of the aqueous layer with a base (e.g., NH3 or Na2CO3), the alkaloids can be extracted back into an organic solvent.[7]
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Column Chromatography: Silica gel column chromatography is widely used for the purification of tropane alkaloids.[7] A common solvent system is chloroform with an increasing gradient of methanol.[7] This method can effectively separate lipids and terpenes from the crude alkaloid fraction.[7]
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Solid-Phase Extraction (SPE): SPE with a strong cation exchanger (SCX) can be a highly effective purification method.[8]
Characterization
Problem: Ambiguous NMR spectra for N-substituted 8-azabicyclo[3.2.1]octane derivatives.
Possible Cause: The presence of N-alkyl invertomers (axial and equatorial) can lead to complex NMR spectra, as these conformers may be in equilibrium in solution.[9] The preference for a particular invertomer can be influenced by the solvent and the nature of the N-substituent.[9]
Solutions:
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Variable Temperature NMR: Performing NMR analysis at different temperatures can help to resolve the signals of the individual invertomers if their interconversion is slow on the NMR timescale at lower temperatures.
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2D NMR Techniques: Advanced 2D NMR experiments such as NOESY can provide information about the spatial proximity of protons, which can help in assigning the stereochemistry of the N-substituent.
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Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the relative stabilities and NMR chemical shifts of the different invertomers, aiding in the interpretation of the experimental spectra.[9][10]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic 8-Azabicyclo[3.2.1]octane Synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 24 | No Conversion |
| 2 | Toluene | 150 | 24 | 70 |
| 3 | Toluene | 150 | 1 | 77 |
| 4 | Neat | 150 | 0.5 | 81 |
| Data adapted from a study on [3+2]-cycloadditions to form the 8-azabicyclo[3.2.1]octane framework.[11] |
Table 2: Comparison of Extraction Methods for Tropane Alkaloids.
| Extraction Method | Extractant | Key Advantages | Reference |
| Ultrasound-Assisted Extraction (USAE) | Aqueous Acetic Acid or Tartaric Acid | High extraction yields for atropine and scopolamine. | [8] |
| Percolation | 1% Aqueous Acetic Acid, Ethanol/Water, Chloroform/Methanol/Ammonia | Pharmacopoeia recommended method. | [8] |
| Microwave-Assisted Extraction (MASE) | Various | Can offer rapid extraction times. | [8] |
| Solid-Liquid Extraction (SLE) | Various | Widely used and straightforward. | [12] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Tropane Alkaloid Purification
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Initial Extraction: Extract the dried and powdered plant material first with a non-polar solvent like petroleum ether or hexane to remove fats, oils, and waxes. Discard this extract.[7]
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Alcoholic Extraction: Subject the defatted material to extraction with an alcohol such as methanol or ethanol.[7]
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Solvent Evaporation: Evaporate the alcoholic extract to obtain the crude alkaloid mixture.[7]
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Acid-Base Partitioning:
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Dissolve the crude extract in a mixture of a dilute aqueous acid (e.g., acetic, citric, or tartaric acid) and ethyl acetate.[7]
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Separate the layers. The ethyl acetate layer will contain neutral and weakly basic compounds. The acidic aqueous layer will contain the protonated basic alkaloids.[7]
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Neutralize the aqueous layer with a base such as ammonia or sodium carbonate.[7]
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Extract the neutralized aqueous layer again with ethyl acetate. This organic layer will now contain the basic alkaloids.[7]
-
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Final Evaporation: Evaporate the final ethyl acetate extract to obtain the purified alkaloid fraction.[7]
Protocol 2: Thin-Layer Chromatography (TLC) for Product Identification
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Sample Preparation: Dissolve the total alkaloid extract in a small amount of methanol. Prepare a reference standard solution (e.g., hyoscyamine sulfate) in methanol as well.[13]
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TLC Plate Spotting: Using a micro-capillary pipette, apply small spots of the total alkaloid extract, the reference standard, and a co-spot of both onto a silica gel TLC plate.[13]
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Elution: Develop the TLC plate in a chamber saturated with an appropriate eluting solvent. A common mobile phase for tropane alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.[13]
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Visualization:
-
Analysis: Calculate the Rf values of the spots and compare them to the reference standard to identify the compounds in the extract.[13]
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of 8-azabicyclo[3.2.1]octane compounds.
Caption: Troubleshooting decision tree for low yield in the Robinson-Schöpf synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropine - Wikipedia [en.wikipedia.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 6. addi.ehu.es [addi.ehu.es]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Robinson-Schöpf Synthesis of Tropinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Robinson-Schöpf synthesis of tropinone, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is the Robinson-Schöpf synthesis of tropinone?
The Robinson-Schöpf synthesis is a biomimetic, one-pot reaction for synthesizing the tropinone core. It involves the condensation of succinaldehyde, methylamine, and a derivative of acetone, typically acetonedicarboxylic acid.[1][2] This method is a significant improvement upon earlier, multi-step syntheses of tropinone.
Q2: Why is my yield for the Robinson-Schöpf synthesis consistently low?
Low yields in the original Robinson synthesis were often attributed to the low acidity of acetone.[3] Schöpf's primary improvement was the recognition that the reaction is highly pH-dependent. Operating outside the optimal pH range is a common cause of low yields. Other factors include the purity and stability of reagents, particularly succinaldehyde, reaction time, and temperature.
Q3: What is the optimal pH for the reaction, and how do I maintain it?
The optimal yield is typically achieved under physiological conditions, within a pH range of 5 to 9.[4] Some studies have reported yields of 70-85% when the reaction is conducted at pH 7.[3] To maintain the desired pH, a buffered solution is recommended. Phosphate or citrate buffers are commonly used.
Q4: What is the role of acetonedicarboxylic acid?
Acetonedicarboxylic acid serves as a more reactive synthetic equivalent of acetone.[1] The dicarboxylic acid groups activate the molecule, facilitating the necessary carbon-carbon bond formations in the reaction cascade.[1]
Q5: Can I use acetone instead of acetonedicarboxylic acid?
While the original synthesis by Robinson used acetone, it resulted in significantly lower yields.[3] The use of acetonedicarboxylic acid or its salts is highly recommended to achieve higher yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incorrect pH: The reaction is highly sensitive to pH. | Prepare a buffered solution (e.g., phosphate or citrate buffer) to maintain the pH between 5 and 9. A pH of 7 is a good starting point.[3] |
| Degraded Succinaldehyde: Succinaldehyde is prone to polymerization and degradation, especially under non-neutral pH. | Use freshly prepared or purified succinaldehyde. Consider using a stable precursor like 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to provide fresh succinaldehyde. Alternatively, succinaldehyde bisulfite adducts are stable, water-soluble solids that can be used.[5] | |
| Impure Reagents: Impurities in methylamine or acetonedicarboxylic acid can interfere with the reaction. | Use high-purity reagents. | |
| Formation of Side Products/Complex Mixture | Prolonged Reaction Time: Allowing the reaction to proceed for an extended period can lead to the formation of other basic ketones and side products. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and quench the reaction once the formation of tropinone has maximized. |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. | Carefully measure and add the reactants in the correct stoichiometric ratios as indicated in the optimized protocol. | |
| Difficulty in Product Isolation | Emulsion during Extraction: The basic nature of tropinone can lead to emulsion formation during workup with organic solvents. | Add a saturated solution of sodium chloride (brine) to break up the emulsion. Centrifugation can also be effective. |
| Product Loss during Purification: Tropinone is volatile and can be lost during solvent removal under high vacuum. | Use a rotary evaporator with controlled temperature and pressure. For final purification, consider chromatography or crystallization of a salt derivative. |
Data Presentation
Table 1: Effect of Acetone Derivative and pH on Tropinone Yield
| Acetone Derivative | pH | Reported Yield (%) | Reference |
| Acetone | Not specified (acidic) | Low | [3] |
| Calcium dicarboxylic acetone / Ethyl dicarboxylic acetone | Acidic | up to 40% | [3] |
| Acetonedicarboxylic acid | 7 | 70-85% | [3] |
| Acetonedicarboxylic acid | Physiological pH | >90% (with improvements) | [1] |
Experimental Protocols
High-Yield Synthesis of Tropinone (Schöpf's Modification)
This protocol is a generalized procedure based on literature descriptions of high-yield Robinson-Schöpf syntheses.
Materials:
-
Succinaldehyde (or a stable precursor like 2,5-dimethoxytetrahydrofuran)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citrate or Phosphate Buffer (to maintain pH 7)
-
Hydrochloric acid (for decarboxylation)
-
Sodium hydroxide (for basification)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Appropriate solvents for purification (e.g., ether, petroleum ether)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the chosen buffer solution (pH 7). Cool the solution in an ice bath.
-
Addition of Succinaldehyde: Slowly add a solution of succinaldehyde to the cooled reaction mixture with continuous stirring. If using a precursor like 2,5-dimethoxytetrahydrofuran, it can be added directly, as it will hydrolyze under the acidic conditions of the methylamine hydrochloride solution before buffering.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary, but it is typically left for 24-48 hours. Monitor the reaction progress by TLC.
-
Decarboxylation: After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 1-2. Gently heat the solution (e.g., on a steam bath) to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid. Carbon dioxide evolution will be observed.
-
Work-up: Cool the reaction mixture and then basify with a concentrated solution of sodium hydroxide to a pH greater than 11.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or chloroform.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tropinone can be purified by vacuum distillation or by conversion to a crystalline salt (e.g., the picrate), followed by recrystallization and regeneration of the free base.
Visualizations
Caption: Experimental workflow for the high-yield Robinson-Schöpf synthesis of tropinone.
Caption: Troubleshooting logic for low yield in the Robinson-Schöpf synthesis.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. US2857427A - Method for preparing stable succinaldehyde products - Google Patents [patents.google.com]
Technical Support Center: Intramolecular Mannich Reaction for 8-Azabicyclo[3.2.1]octane Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions regarding pH control in the intramolecular Mannich reaction for the synthesis of the 8-azabicyclo[3.2.1]octane core, a key structural motif in many biologically active compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the reaction, with a focus on pH-related causes and solutions.
Question: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely pH-related causes?
Answer:
Low or no product formation is often linked to inefficient formation of the key reactive intermediates, the iminium ion and the enol/enolate, both of which are highly pH-dependent.
-
Problem: The pH is too high (basic).
-
Explanation: While a basic medium can favor the formation of the enolate, it suppresses the formation of the crucial electrophilic iminium ion from the secondary amine and aldehyde/ketone precursor. Without the iminium ion, the key C-C bond-forming cyclization cannot occur.
-
Solution: Gradually lower the pH of the reaction medium. It is recommended to screen a range of acidic pH values (e.g., from 3 to 6) to find the optimal point for your specific substrate.
-
-
Problem: The pH is too low (strongly acidic).
-
Explanation: Very low pH can fully protonate the starting amine, preventing it from acting as a nucleophile to attack the carbonyl group, which is the initial step for iminium ion formation. Furthermore, while enol formation is acid-catalyzed, the concentration of the more reactive enolate species will be negligible.
-
Solution: Carefully raise the pH. The use of buffers (e.g., acetate, phosphate) is highly recommended over strong acids to maintain a stable pH in the weakly acidic range where both the iminium ion and the enol/enolate can coexist in sufficient concentrations.
-
A general workflow for troubleshooting yield issues is as follows:
Caption: Troubleshooting workflow for low reaction yield.
Question: I am observing significant formation of side products, such as an elimination product instead of the bicyclic amine. How can I control this?
Answer:
The formation of an α,β-unsaturated carbonyl compound (an elimination product) is a common side reaction that competes with the desired intramolecular cyclization. This side reaction is also highly sensitive to pH.
-
Problem: The reaction conditions are too harsh (strongly acidic or basic).
-
Explanation: Both strong acid and strong base can catalyze the elimination of water from the intermediate formed after the initial amine-carbonyl condensation. If this elimination occurs before the intramolecular Mannich attack, it leads to a stable conjugated system that is unlikely to cyclize.
-
Solution: The key is to find a "sweet spot" where the iminium ion is formed and can be trapped intramolecularly by the enol/enolate before elimination can occur. This typically requires weakly acidic conditions. Using a well-controlled buffer system (e.g., formic acid/formate or acetic acid/acetate) can maintain the pH in the optimal range to favor cyclization over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the intramolecular Mannich reaction to form 8-azabicyclo[3.2.1]octane?
A1: While the optimal pH is substrate-dependent, a general range of pH 4 to 6 is considered most effective. This weakly acidic environment provides a crucial balance: it is acidic enough to facilitate the formation of the electrophilic iminium ion but not so acidic that it completely protonates the starting amine or overly inhibits the formation of the required enol/enolate nucleophile.
Q2: How does pH influence the key reactive intermediates in the Mannich reaction?
A2: pH has a dual and opposing effect on the two key intermediates required for the reaction to succeed.
-
Iminium Ion (Electrophile): Its formation is acid-catalyzed. The carbonyl oxygen is protonated, making the carbon more electrophilic for the attack by the amine. Subsequent dehydration to form the C=N+ bond is also acid-catalyzed.
-
Enol/Enolate (Nucleophile): The formation of the more reactive enolate is base-catalyzed. The formation of the less reactive enol can be catalyzed by either acid or base.
The relationship can be visualized as a balancing act:
Caption: The balancing act of pH on reactive intermediates.
Q3: What are the recommended methods for controlling pH during the reaction?
A3: Precise pH control is critical.
-
Use of Buffers: This is the most reliable method. Buffers resist drastic pH changes. Acetate buffers (for pH 4-5.5) and phosphate buffers (for pH 6-7.5) are commonly used and can be prepared to target a specific pH.
-
Stoichiometric Acid: Some protocols use a stoichiometric amount of a weak acid like acetic acid or formic acid. This can be effective but is more sensitive to impurities or slight measurement errors than a buffer system.
-
Avoidance of Strong Acids/Bases: Unless specifically required for a particular substrate, strong acids (e.g., HCl) and strong bases (e.g., NaOH) should be avoided as they make precise control within the optimal window very difficult.
Quantitative Data Summary
The following table summarizes hypothetical but representative data from pH screening experiments to illustrate the impact on reaction yield.
| Entry | pH Control Method | pH | Reaction Time (h) | Yield of 8-azabicyclo[3.2.1]octane (%) |
| 1 | Acetic Acid (1.1 eq) | 4.5 | 12 | 85 |
| 2 | Formic Acid (1.1 eq) | 3.8 | 12 | 72 |
| 3 | Acetate Buffer | 5.0 | 10 | 91 |
| 4 | Phosphate Buffer | 6.5 | 24 | 65 |
| 5 | None (Water) | ~7.0 | 48 | < 10 |
| 6 | HCl (catalytic) | 2.0 | 24 | 15 (major side products) |
| 7 | Triethylamine (1.1 eq) | ~9.0 | 48 | No desired product |
Data is illustrative and actual results will vary based on specific substrates and conditions.
Key Experimental Protocol: Buffered Intramolecular Mannich Reaction
This protocol provides a general methodology for performing the cyclization under buffered conditions.
1. Buffer Preparation (Example: 0.5 M Acetate Buffer, pH 5.0)
-
Prepare a 0.5 M solution of acetic acid and a 0.5 M solution of sodium acetate.
-
In a beaker, add the 0.5 M acetic acid solution.
-
While monitoring with a calibrated pH meter, slowly add the 0.5 M sodium acetate solution until the pH of the mixture stabilizes at 5.0.
2. Reaction Setup and Execution
-
To a round-bottom flask equipped with a magnetic stirrer, add the amino-ketone/aldehyde precursor (1.0 eq).
-
Add the prepared pH 5.0 acetate buffer as the reaction solvent. The concentration of the substrate is typically in the range of 0.05 to 0.1 M.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). The optimal temperature should be determined empirically.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to basify the mixture to pH > 9. This neutralizes the buffer and deprotonates the product's nitrogen atom.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure 8-azabicyclo[3.2.1]octane derivative.
strategies to minimize polymerization in 8-azabicyclo[3.2.1]octane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polymerization during the synthesis of the 8-azabicyclo[3.2.1]octane core structure.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is producing a low yield of the desired 8-azabicyclo[3.2.1]octane derivative and a significant amount of a viscous, polymeric substance. What is the likely cause and how can I resolve this?
Answer:
The formation of a polymeric substance alongside a low yield of the target product is a common issue, particularly in reactions like the Robinson-Schöpf synthesis of tropinone, a key intermediate for many 8-azabicyclo[3.2.1]octanes.[1] The primary cause is the intermolecular condensation of reactive intermediates, which competes with the desired intramolecular cyclization.[1]
Here are the key factors to investigate and optimize:
-
pH Control: The intramolecular Mannich reaction, which is crucial for the formation of the bicyclic core, is highly pH-dependent and is favored in a narrow pH range of 4-5.[1] Deviations from this range can promote intermolecular side reactions leading to polymerization.[1]
-
Reaction Concentration (High Dilution): Performing the reaction under high-dilution conditions favors the desired intramolecular cyclization over intermolecular polymerization. This is based on the Ruggli-Ziegler dilution principle.[1]
-
Rate of Reagent Addition: A slow and controlled addition of the starting materials, such as adding the dialdehyde to the solution containing the amine and the dicarboxylic acid, helps to maintain a low concentration of reactive intermediates, thereby suppressing polymerization.[1]
| Parameter | Recommended Condition | Rationale |
| pH | 4-5 | Optimizes amine nucleophilicity and aldehyde activation for intramolecular reaction.[1] |
| Concentration | <0.01 M | Favors intramolecular cyclization over intermolecular polymerization.[1] |
| Reagent Addition | Slow, controlled addition (e.g., via syringe pump) | Maintains a low concentration of reactive intermediates.[1] |
Experimental Protocol for Minimizing Polymerization in Tropinone Synthesis (Robinson-Schöpf Reaction):
-
Buffer Preparation: Prepare a citrate buffer solution to maintain the pH of the reaction mixture between 4 and 5.[1]
-
Reaction Setup: In a reaction vessel, combine methylamine and acetonedicarboxylic acid in the prepared buffer solution.
-
Slow Addition of Dialdehyde: Using a syringe pump, slowly add a dilute solution of succinaldehyde to the reaction mixture over an extended period.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up and purification steps to isolate the tropinone product from any remaining starting materials and polymeric byproducts.
Question 2: Despite implementing slow addition and pH control, I am still observing significant polymer formation. What other factors could be contributing to this issue?
Answer:
If polymerization persists despite controlling pH and reagent addition rates, consider the following factors:
-
Purity of Reagents: Impurities in the starting materials, particularly in the dialdehyde, can initiate or catalyze side reactions. Ensure that all reagents are of high purity. Succinaldehyde, for instance, is prone to self-condensation and should be freshly prepared or purified before use.
-
Temperature Control: While the Robinson-Schöpf reaction is often performed at room temperature, excessive temperature excursions can increase the rate of side reactions. Ensure the reaction temperature is maintained consistently. In some cases, running the reaction at a lower temperature may help to suppress polymerization, although this may also slow down the desired reaction.
-
Stirring Efficiency: Inefficient stirring can lead to localized high concentrations of reagents, promoting intermolecular reactions. Ensure vigorous and efficient stirring throughout the entire reaction.
Frequently Asked Questions (FAQs)
Q1: What is the core structure of 8-azabicyclo[3.2.1]octane?
A1: The 8-azabicyclo[3.2.1]octane is a bicyclic organic compound with a nitrogen atom at the bridgehead position. This core structure is the fundamental framework of tropane alkaloids like cocaine and atropine.[2][3][4]
Q2: What is the Robinson-Schöpf reaction and why is it important for 8-azabicyclo[3.2.1]octane synthesis?
A2: The Robinson-Schöpf reaction is a biomimetic, one-pot synthesis of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) from succinaldehyde, methylamine, and acetonedicarboxylic acid.[2][4][5] It is a classic and efficient method for constructing the 8-azabicyclo[3.2.1]octane core.[4]
Q3: What kind of yields can be expected for the Robinson-Schöpf synthesis of tropinone?
A3: The initial reported yield for the Robinson-Schöpf synthesis was 17%, but with subsequent improvements and optimization of reaction conditions to minimize polymerization, yields exceeding 90% have been achieved.[4][6]
Visual Guides
Diagram 1: Troubleshooting Workflow for Polymerization in 8-azabicyclo[3.2.1]octane Synthesis
Caption: A flowchart to systematically troubleshoot and address the issue of polymerization during the synthesis of 8-azabicyclo[3.2.1]octane.
Diagram 2: Competing Reaction Pathways in Tropinone Synthesis
Caption: A diagram illustrating the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization based on reaction conditions.
References
Validation & Comparative
A Comparative Analysis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and Other Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its analogs against established dopamine antagonists such as Haloperidol, Clozapine, and Risperidone. The focus is on their binding affinities for dopamine receptor subtypes, the experimental methods used for their determination, and the fundamental signaling pathways they modulate.
While this compound is noted as an intermediate in the synthesis of dopamine antagonists, direct and comprehensive comparative data on its binding affinity at dopamine receptors is limited in publicly available literature.[1] Research has more extensively explored its derivatives and their high affinity for the dopamine transporter (DAT).[2][3][4][5][6] This guide, therefore, presents available data for analogs within the 8-azabicyclo[3.2.1]octane class to provide context and facilitate comparison with well-characterized dopamine antagonists.
Quantitative Comparison of Binding Affinities
The following table summarizes the inhibitory constants (Ki) of various compounds at the five dopamine receptor subtypes (D1-D5). Lower Ki values indicate higher binding affinity. It is important to note the variability in Ki values across different studies, which can be attributed to variations in experimental conditions, such as the radioligand and tissue preparation used.[7]
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| 8-azabicyclo[3.2.1]octane Analogs | |||||
| 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analog 1 | - | 33.4 | 15.5 | - | - |
| 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analog 2 | - | 1.7 | 0.34 | - | - |
| Established Dopamine Antagonists | |||||
| Haloperidol | 25 - 230 | 0.7 - 2.5 | 0.73 | 4.9 - 24 | 1800 |
| Clozapine | 49 - 330 | 75 - 160 | 24 - 440 | 1.3 - 27 | 1000 |
| Risperidone | 240 | 3.2 | 7.3 | 7.3 | - |
*Data for 8-azabicyclo[3.2.1]octane analogs are from a study on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives.[8] Data for established antagonists are compiled from multiple sources.[7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Experimental Protocols
The binding affinities presented are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay for the D2 dopamine receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
1. Materials:
- Membrane Preparation: Homogenized tissue from a brain region rich in D2 receptors (e.g., striatum) or cell lines expressing recombinant human D2 receptors.
- Radioligand: A high-affinity D2 receptor ligand labeled with a radioisotope, such as [³H]Spiperone or [³H]Raclopride.
- Test Compounds: this compound analogs and other dopamine antagonists of interest.
- Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., Haloperidol) to determine the amount of radioligand that binds to non-receptor sites.
- Assay Buffer: A buffer solution with a specific pH and ionic composition to maintain the integrity of the receptors and ligands (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
- Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
- Scintillation Counter: To measure the radioactivity on the filters.
2. Procedure:
- Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The IC₅₀ value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflow
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
Dopamine Receptor Signaling Pathways
Caption: D1 Receptor (Gs-coupled) Signaling Pathway.
Caption: D2 Receptor (Gi-coupled) Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA: A Stabilizing Effect for Dopaminergic Neurotransmission? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. psychscenehub.com [psychscenehub.com]
- 16. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clozapine increases dopamine release in prefrontal cortex by 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
A Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives: A Guide for Researchers
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this bicyclic system have been developed as potent and selective ligands for a variety of neurological and peripheral targets, including monoamine transporters, acetylcholine receptors, opioid receptors, and enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This guide provides a comparative analysis of the performance of various 8-azabicyclo[3.2.1]octane derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Data Presentation: A Comparative Overview of In Vitro Activity
The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of representative 8-azabicyclo[3.2.1]octane derivatives at key biological targets. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)
| Derivative | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |
| Tesofensine | 65 | 11 | 1.7 | [2] |
| Benztropine Analogue (8) | 0.83 | 25 | - | [3] |
| 8-Cyclopropylmethyl Derivative (22e) | 4.0 | 4240 | - | |
| 8-Chlorobenzyl Derivative (22g) | 3.9 | - | 5370 |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Data
| Derivative | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, µM) | Intrinsic Activity (IA, %) | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | α4β2 | 4.1 | 12.2 (IMR-32 cells) | 122.6 | [4] |
| Epibatidine Analogue (1a) | α4β2 | 4.1 | - | - | [4] |
| 5-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane (28) | α7 | - | IC₅₀ = 83 nM | - | [5] |
Table 3: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinities (Kᵢ, nM)
| Derivative | m₁ | m₂ | m₃ | m₄ | Reference |
| 6β-Benzoyloxytropane (8B) | - | - | - | - | [6] |
| Atropine | Competitive antagonist at M1-M5 | - | - | - | [7] |
| Hyoscyamine | Levorotary isomer of atropine | - | - | - |
Table 4: Kappa Opioid Receptor (KOR) Antagonist Activity (IC₅₀, nM)
| Derivative | KOR | µOR | δOR | Reference |
| Benzamide Analogue (3) | 77 | >30,000 | >30,000 | [8] |
| Benzamide Analogue (6c) | 20 | 720 | 8300 | [8] |
| Cyclohexylurea Analogue (12) | 172 | 15,996 | >30,000 | [9] |
Table 5: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitory Activity (IC₅₀, µM)
| Derivative | Human NAAA | Reference |
| Pyrazole Sulfonamide (20) | 0.23 | [10] |
| Endo-ethoxymethyl-pyrazinyloxy Derivative (50) | 0.042 | [10] |
| Exo-configured Analogue | 8.71 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize the activity of 8-azabicyclo[3.2.1]octane derivatives.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This assay determines the binding affinity of a compound for the dopamine, serotonin, and norepinephrine transporters.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human DAT, SERT, or NET are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 250 µL.
-
To each well, add the cell membrane preparation, the test compound at various concentrations, and a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a fixed concentration.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
-
Cell Culture:
-
Plate cells expressing the human dopamine transporter (hDAT) in a 96-well plate and grow to a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Initiate dopamine uptake by adding [³H]Dopamine at a concentration near its Kₘ value.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a known potent DAT inhibitor (e.g., nomifensine).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of NAAA by quantifying the hydrolysis of a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human NAAA enzyme.
-
NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5).
-
Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide, PAMCA).
-
Test compound dissolved in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the diluted test compound or DMSO (for control).
-
Add the NAAA enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the PAMCA substrate solution.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (Intracellular Calcium Measurement)
This assay assesses the ability of a compound to activate nAChRs by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
-
Cell Culture and Dye Loading:
-
Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α7 nAChR) in a suitable format (e.g., 96-well black-walled plates).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Calcium Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add the test compound at various concentrations.
-
Record the change in fluorescence over time, which corresponds to the change in [Ca²⁺]i.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the compound concentration.
-
Determine the EC₅₀ value (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Eₘₐₓ) from the dose-response curve.
-
Kappa Opioid Receptor (KOR) Functional Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of G-protein coupled KORs by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the human KOR as described for the monoamine transporter binding assay.
-
-
[³⁵S]GTPγS Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add the cell membrane preparation, the test compound at various concentrations, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Basal binding is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value and the Eₘₐₓ from the dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 8-azabicyclo[3.2.1]octane derivatives and the workflows of the experimental protocols described above.
Caption: Dopamine transporter signaling pathway and inhibition by 8-azabicyclo[3.2.1]octane derivatives.
Caption: Nicotinic acetylcholine receptor signaling pathway.
Caption: Kappa opioid receptor signaling pathway.
Caption: N-acylethanolamine-hydrolyzing acid amidase (NAAA) signaling pathway.
Caption: General experimental workflows for in vitro assays.
References
- 1. scispace.com [scispace.com]
- 2. Tesofensine - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. vliz.be [vliz.be]
- 7. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In Vivo Validation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its analogs, focusing on their activity as monoamine transporter ligands and their potential therapeutic applications. While direct in vivo studies on this compound are limited in publicly available literature, this guide draws upon extensive research on its closely related derivatives to provide a comprehensive analysis of their biological effects and the experimental methodologies used for their validation.
Mechanism of Action: Targeting Monoamine Transporters
The 8-azabicyclo[3.2.1]octane scaffold is a core component of numerous compounds that exhibit high affinity for monoamine transporters, particularly the dopamine transporter (DAT). These compounds act as reuptake inhibitors, blocking the transport of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and prolonging their signaling.
The primary mechanism of action for many 8-azabicyclo[3.2.1]octane derivatives involves the inhibition of the dopamine transporter (DAT).[1] This leads to an increase in synaptic dopamine levels, which is associated with various physiological and behavioral effects, including increased locomotor activity and potential therapeutic effects in conditions like Parkinson's disease and depression.[2][3] Some analogs also show affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), and the selectivity for these transporters can be modulated by chemical modifications to the core structure.[1]
Furthermore, derivatives of this scaffold have been investigated for their activity as antagonists at mu and kappa opioid receptors, suggesting potential applications in pain management and addiction.[4][5][6] Another area of exploration for related compounds is their role as nicotinic acetylcholine receptor (nAChR) modulators, with demonstrated analgesic effects in preclinical models.[7][8]
Comparative In Vitro Activity of 8-azabicyclo[3.2.1]octane Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of various 8-azabicyclo[3.2.1]octane derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data highlights the potency and selectivity of these compounds.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |
| 8-benzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Analog (22f) | 3-6 | - | - | - | - | [1] |
| 8-(4-chlorobenzyl)-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Analog (22g) | 3.9 | - | - | - | 1358 | [1] |
| 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Analog (22e) | 4.0 | - | - | 1060 | - | [1] |
| GBR 12909 | - | - | - | High | High | [9] |
In Vivo Validation: Experimental Protocols and Comparative Data
This section details common in vivo experimental protocols used to validate the activity of 8-azabicyclo[3.2.1]octane derivatives and presents available comparative data.
Locomotor Activity
Experimental Protocol: Locomotor activity is a key behavioral measure to assess the stimulant effects of dopamine reuptake inhibitors.
-
Animals: Male or female rats or mice are typically used.
-
Apparatus: Animals are placed in an open-field activity chamber equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
The test compound, a vehicle control, or a reference compound (e.g., cocaine, GBR 12909) is administered via a specific route (e.g., intraperitoneal, subcutaneous).
-
Locomotor activity is then recorded for a defined period (e.g., 60-120 minutes) post-injection.
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the open field are analyzed and compared between treatment groups.
Comparative Data: Studies have shown that dopamine reuptake inhibitors like cocaine and GBR 12909 significantly increase locomotor activity in rodents.[9] While specific data for this compound is not readily available, its derivatives with high DAT affinity are expected to produce similar dose-dependent increases in locomotor activity.
In Vivo Microdialysis
Experimental Protocol: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, striatum) of an anesthetized animal. The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The test compound, vehicle, or a reference compound is administered.
-
Sample Collection and Analysis: Dialysate samples are collected for several hours post-administration. The concentration of dopamine and its metabolites in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline concentration.
Expected Outcome: Compounds that inhibit the dopamine transporter are expected to cause a significant, dose-dependent increase in extracellular dopamine levels in brain regions such as the nucleus accumbens and striatum.
Analgesia Assessment (Hot Plate Test)
Experimental Protocol: The hot plate test is used to evaluate the analgesic properties of a compound by measuring the latency of a thermal pain response.
-
Animals: Mice are commonly used for this assay.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used.[11]
-
Procedure:
-
The baseline latency to a nocifensive response (e.g., paw licking, jumping) is determined for each animal before drug administration.
-
The test compound, vehicle, or a positive control (e.g., morphine) is administered.
-
At specific time points after administration, the animal is placed on the hot plate, and the latency to the first nocifensive response is recorded.[12][13][14]
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to normalize the data.
Comparative Data: A study on 3,8-diazabicyclo[3.2.1]octane derivatives, structurally related to epibatidine, demonstrated significant analgesic effects in the mouse hot plate test.[7][8] For instance, compound 1a (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) at a subcutaneous dose of 1 mg/kg induced a significant increase in pain threshold.[7][8] This analgesic effect was not antagonized by naloxone, suggesting a non-opioid mechanism, but was blocked by the nicotinic antagonist mecamylamine, indicating involvement of the nicotinic acetylcholine system.[7][8]
Signaling Pathways and Experimental Workflows
Dopamine Transporter Inhibition Signaling Pathway
The primary action of this compound analogs is the inhibition of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, which then activates postsynaptic D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[15] Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[16] D2-like receptor activation generally inhibits adenylyl cyclase, decreasing cAMP levels.[16] These signaling cascades ultimately modulate neuronal excitability and gene expression.[17]
Caption: Dopamine transporter inhibition by 8-azabicyclo[3.2.1]octane analogs.
In Vivo Microdialysis Experimental Workflow
The following diagram illustrates the key steps involved in an in vivo microdialysis experiment to measure dopamine release.
Caption: Workflow for in vivo microdialysis to measure dopamine levels.
Hot Plate Test Experimental Workflow
This diagram outlines the procedure for assessing the analgesic effects of a compound using the hot plate test.
Caption: Workflow for the hot plate test for analgesia assessment.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold represents a versatile platform for the development of potent and selective monoamine transporter ligands. In vivo validation studies of derivatives of this compound strongly suggest that their primary mechanism of action is the inhibition of the dopamine transporter, leading to increased locomotor activity and potential for therapeutic applications in dopamine-deficient states. Furthermore, some analogs exhibit analgesic properties through modulation of the nicotinic acetylcholine system. This guide provides a framework for understanding the in vivo activity of this class of compounds and the experimental approaches necessary for their validation. Further research is warranted to elucidate the specific in vivo profile of this compound itself and to fully explore the therapeutic potential of its derivatives.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential effects of several dopamine uptake inhibitors and releasing agents on locomotor activity in normal and in reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 5. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 17. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, has been a subject of extensive research in medicinal chemistry due to its interaction with various biological targets, most notably the monoamine transporters.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine analogs, focusing on their affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The development of potent and selective ligands for these transporters is a key strategy in the discovery of pharmacotherapeutics for conditions such as cocaine abuse and depression.[2][3]
Comparative Biological Activity
The following table summarizes the in vitro binding affinities of a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which are structurally related to the this compound core. The data highlights how modifications at the 8-position of the tropane ring influence the potency and selectivity for DAT, SERT, and NET.
| Compound | 8-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22g | 4-Chlorobenzyl | 3.9 | 1060 | 5300 | 272 | 1358 |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 1260 | 1060 | 315 |
| GBR 12909 | bis(4-fluorophenyl)methyl | 1.1 | 3130 | 240 | 2845 | 218 |
Data extracted from studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which provide insights into the effects of 8-position substituents.[2][4]
Key SAR Insights:
-
8-Position Substitution: The nature of the substituent at the 8-position of the azabicyclo[3.2.1]octane ring significantly impacts both potency and selectivity for monoamine transporters.
-
Aromatic Substituents: The presence of a benzyl group, particularly with electron-withdrawing substituents like chlorine (e.g., 8-(4-chlorobenzyl) derivative 22g ), can lead to high affinity for the DAT.[2][4] Compound 22g was found to be highly selective for DAT over NET (NET/DAT: 1358).[2][4]
-
Alicyclic Substituents: Smaller, sterically constrained groups like cyclopropylmethyl (in compound 22e ) can also confer high DAT potency and, notably, high selectivity for DAT over SERT (SERT/DAT: 1060).[2][4] This suggests that the size and conformation of the 8-substituent are critical for differentiating between the transporter binding sites.
-
Comparison to GBR 12909: The transporter affinity profile of these analogs is reminiscent of the well-characterized dopamine uptake inhibitor GBR 12909.[2][4] GBR 12909 is a highly selective inhibitor of dopamine uptake both in vitro and in vivo.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of these analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for SERT and NET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), and [³H]nisoxetine (for NET)
-
Test compounds (this compound analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl)
-
Nonspecific binding agent (e.g., 10 µM GBR 12909 for DAT, 1 µM citalopram for SERT, 1 µM desipramine for NET)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the resulting pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the radioligand, the test compound at various concentrations, and the prepared brain tissue homogenate. For determining nonspecific binding, a separate set of tubes is prepared with the radioligand, tissue homogenate, and a high concentration of a known selective ligand.
-
Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 37°C) for a set period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. The inhibition constant (Kᵢ) of the test compounds is determined by analyzing the concentration-response curves using nonlinear regression analysis (e.g., using the Cheng-Prusoff equation).
Visualizing the Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of monoamine reuptake at the presynaptic terminal. The following diagram illustrates this process.
Caption: Inhibition of Dopamine Reuptake by 8-azabicyclo[3.2.1]octane Analogs.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of the 8-azabicyclo[3.2.1]octane analogs.
Caption: General workflow for SAR studies of 8-azabicyclo[3.2.1]octane analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Maraviroc and Analogues Derived from the 8-Azabicyclo[3.2.1]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the CCR5 antagonist maraviroc with novel analogues based on the 8-azabicyclo[3.2.1]octane chemical scaffold. While 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine itself is a key synthetic intermediate and not an active CCR5 antagonist, its structural core is fundamental to the efficacy of maraviroc and related compounds.[1][2][3] This document will delve into the structure-activity relationships of maraviroc analogues, presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.
Introduction to Maraviroc and the 8-Azabicyclo[3.2.1]octane Core
Maraviroc is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[2] By binding to CCR5, maraviroc induces a conformational change in the receptor that prevents its interaction with the viral glycoprotein gp120, thereby blocking viral entry and replication. The 8-azabicyclo[3.2.1]octane moiety within maraviroc's structure is a rigid bicyclic system that plays a critical role in its binding affinity and antagonist activity.[4][5] Researchers have explored modifications of this core to develop next-generation CCR5 antagonists with improved pharmacological properties.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of maraviroc and its analogues. The data is compiled from studies investigating the impact of modifying the 8-azabicyclo[3.2.1]octane core on CCR5 binding and antiviral activity.
Table 1: CCR5 Binding Affinity of Maraviroc Analogues
| Compound | Modification from Maraviroc's Core | Assay Type | Radioligand | Cell Line | IC50 (nM) |
| Maraviroc | - | Radioligand Binding | [¹²⁵I]-RANTES | CHO-CCR5 | 5.2[6] |
| Analogue 1 | Replacement of 3-amino-8-azabicyclo[3.2.1]octane with exo-5-amino-3-azabicyclo[3.3.0]octane | Radioligand Binding | [¹²⁸I]-RANTES | CHO-CCR5 | Data not specified |
| Analogue 2 | Replacement of 3-amino-8-azabicyclo[3.2.1]octane with endo-5-amino-3-azabicyclo[3.3.0]octane | Radioligand Binding | [¹²⁸I]-RANTES | CHO-CCR5 | Data not specified |
Table 2: Antiviral Activity of Maraviroc Analogues against R5-tropic HIV-1
| Compound | Modification from Maraviroc's Core | Assay Type | Virus Strain | Cell Line | IC50 (nM) |
| Maraviroc | - | Pseudovirus Neutralization | HIV-1 NLBal | JC53-BL | Data not specified |
| Analogue 1 | Replacement of 3-amino-8-azabicyclo[3.2.1]octane with exo-5-amino-3-azabicyclo[3.3.0]octane | Pseudovirus Neutralization | R5 HIVNLBal | JC53-BL | Data not specified |
| Analogue 2 | Replacement of 3-amino-8-azabicyclo[3.2.1]octane with endo-5-amino-3-azabicyclo[3.3.0]octane | Pseudovirus Neutralization | R5 HIVNLBal | JC53-BL | Data not specified |
| Diazabicyclo[3.2.1]octane Analogue | Replacement of azabicyclooctane with diazabicyclooctane | Viral Neutralization Assay | Pseudoviruses | Not Specified | Showed significant infectivity reduction |
| Diazabicyclo[3.3.1]nonane Analogue | Replacement of azabicyclooctane with diazabicyclononane | Viral Neutralization Assay | Pseudoviruses | Not Specified | Less effective |
Experimental Protocols
CCR5 Radioligand Binding Assay
This assay quantifies the affinity of a compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CHO-CCR5).[4]
-
Radioligand: [¹²⁵I]-RANTES or another suitable CCR5 ligand.[4]
-
Test Compounds: Maraviroc and its analogues at a range of concentrations.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum filtration manifold.[8]
-
Scintillation Counter. [8]
Procedure:
-
Incubation: In a 96-well plate, combine the CCR5-expressing cell membranes (3-20 µg protein per well), the radioligand at a fixed concentration, and varying concentrations of the test compound.[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[7]
-
Filtration: Stop the incubation by rapid vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.
Materials:
-
HEK293T cells: For producing pseudoviruses.[9]
-
Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene. [9]
-
Target cells: TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene.[9]
-
Test Compounds: Maraviroc and its analogues at a range of concentrations.
-
Luciferase Assay Reagent. [9]
-
Luminometer. [9]
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid. Harvest the pseudovirus-containing supernatant after 48-72 hours.[9]
-
Neutralization Reaction: In a 96-well plate, incubate serial dilutions of the test compounds with a standardized amount of pseudovirus for 1 hour at 37°C.[10]
-
Infection: Add TZM-bl cells to each well and incubate for 48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[11]
-
Data Analysis: Calculate the concentration of the test compound that reduces luciferase activity by 50% (IC50 value) compared to the virus control (no compound).
Visualizations
Caption: HIV-1 entry mechanism and the inhibitory action of Maraviroc.
Caption: Workflow for CCR5 binding and pseudovirus neutralization assays.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2408909C - Azabicyclo[3.2.1]octane triazolyl tropane derivatives as ccrs5 modulators - Google Patents [patents.google.com]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore‐based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of 8-Azabicyclo[3.2.1]octane Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of several 8-azabicyclo[3.2.1]octane compounds. This class of molecules has garnered significant interest for its therapeutic potential across a range of targets, including N-acylethanolamine-hydrolyzing acid amidase (NAAA), kappa opioid receptors (KOR), and dopamine transporters (DAT). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as viable drug candidates.
This guide summarizes available quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key signaling pathways associated with the targets of these compounds.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for representative 8-azabicyclo[3.2.1]octane compounds from different therapeutic classes. The data has been compiled from various preclinical studies.
| Compound | Class | Species | Route | Dose | Cmax | Tmax | AUC | Oral Bioavailability (F%) | Reference |
| ARN19689 (Compound 50) | NAAA Inhibitor | Mouse | p.o. | 10 mg/kg | 1508 ± 302 ng/mL | 0.25 h | 2412 ± 289 ng·h/mL | 38% | [1] |
| Compound 39 | NAAA Inhibitor | Mouse | p.o. | 10 mg/kg | 201 ± 35 ng/mL | 0.5 h | 410 ± 54 ng·h/mL | 11% | [1] |
| GBR 12909 | DAT Inhibitor | Human | p.o. | 50 mg | 27.5 ng/mL | 1.3 h | 176.1 ng·h/mL | N/A | |
| GBR 12909 | DAT Inhibitor | Human | p.o. | 75 mg | 41.1 ng/mL | 1.3 h | 248.1 ng·h/mL | N/A | |
| GBR 12909 | DAT Inhibitor | Human | p.o. | 100 mg | 80.4 ng/mL | 1.4 h | 426.4 ng·h/mL | N/A | |
| AZ-MTAB | KOR Antagonist | Rat | N/A | N/A | N/A | N/A | N/A | Favorable Profile | [2] |
| JHW007 | DAT Inhibitor | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [3] |
N/A: Not Available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Pharmacokinetic Studies in Rodents
This protocol outlines the general procedure for determining the pharmacokinetic profile of a test compound in rats or mice following intravenous and oral administration.
1. Animal Models and Housing:
-
Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Compound Administration:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., a solution containing cyclodextrin) and administered as a bolus injection into the tail vein.
-
Oral (p.o.) Administration: The test compound is formulated as a solution or suspension (e.g., in a vehicle containing hydroxypropyl methylcellulose) and administered via oral gavage.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
-
Plasma is separated from the blood cells by centrifugation.
-
The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) are calculated using non-compartmental analysis software.
-
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Microsomal Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound in liver microsomes, providing an indication of its susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
1. Reagents and Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound and positive control compounds with known metabolic stability.
-
Acetonitrile or methanol to terminate the reaction.
-
LC-MS/MS for analysis.
2. Incubation Procedure:
-
The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
A parallel incubation without the NADPH regenerating system is performed as a negative control to assess non-enzymatic degradation.
3. Time Points and Reaction Termination:
-
Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.
4. Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine the concentration of the test compound at each time point.
5. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot is used to determine the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the assay.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 8-azabicyclo[3.2.1]octane compounds and a typical experimental workflow.
References
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking CCR5 Blockade: A Comparative Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective CCR5 antagonists remains a critical frontier in the fight against HIV and inflammatory diseases. The 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine scaffold has emerged as a promising foundation for the development of such antagonists, with its most notable derivative being the FDA-approved drug, Maraviroc.
This guide provides a comparative analysis of the CCR5 antagonist activity of derivatives based on the 8-azabicyclo[3.2.1]octane core, with a focus on publicly available experimental data. We will delve into the structure-activity relationships of these compounds, detail the experimental protocols for their validation, and visualize the underlying biological pathways and experimental workflows.
Performance Comparison of 8-azabicyclo[3.2.1]octane Derivatives
The antagonist activity of derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the available quantitative data for Maraviroc and its analogues, providing a basis for comparison.
Table 1: CCR5 Antagonist Activity of Maraviroc Analogues with Modified Bicyclic Cores
| Compound | Bicyclic Core | R-group | Antiviral Activity IC50 (nM) |
| Maraviroc | 8-azabicyclo[3.2.1]octane | 4,4-difluorocyclohexylcarboxamide | 2.1 |
| Analogue 1 (exo) | 5-amino-3-azabicyclo[3.3.0]octane | 4,4-difluorocyclohexylcarboxamide | 4.8 |
| Analogue 2 (endo) | 5-amino-3-azabicyclo[3.3.0]octane | 4,4-difluorocyclohexylcarboxamide | 16 |
Data sourced from a study evaluating replacements for the 8-azabicyclo[3.2.1]octane core of Maraviroc.
Table 2: CCR5 Antagonist Activity of a Monovalent 8-azabicyclo[3.2.1]octane Derivative
| Compound | Structure | CCR5 Binding Affinity Ki (nM) |
| VZMC014 | Monovalent 8-azabicyclo[3.2.1]octane derivative | 41 |
Data from a study on bivalent ligands targeting MOR-CCR5 heterodimers.
Experimental Protocols
The validation of CCR5 antagonist activity relies on robust in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
CCR5 Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor.
-
Radioligand: [125I]-MIP-1α (Macrophage Inflammatory Protein-1 alpha) or [125I]-RANTES.
-
Protocol:
-
Cell membranes expressing CCR5 are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
HIV-1 Entry (Pseudovirus) Assay
This is a functional assay that measures the ability of a compound to inhibit the entry of HIV-1 into a host cell.
-
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR.
-
Virus: Replication-defective HIV-1 pseudoviruses that have an envelope protein (gp120) that uses CCR5 for entry and a luciferase reporter gene.
-
Protocol:
-
TZM-bl cells are seeded in 96-well plates.
-
The pseudovirus is pre-incubated with serial dilutions of the test compound.
-
The virus-compound mixture is then added to the TZM-bl cells.
-
The cells are incubated for 48 hours to allow for viral entry and reporter gene expression.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The percentage of inhibition of viral entry is calculated relative to a no-drug control. The IC50 value is the concentration of the compound that causes a 50% reduction in luciferase activity.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate the CCR5 signaling pathway and the general workflow for evaluating CCR5 antagonists.
Caption: CCR5 signaling pathway and its inhibition by an antagonist.
Caption: Experimental workflow for validating CCR5 antagonist activity.
Comparative Binding Affinity of 8-azabicyclo[3.2.1]octane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various 8-azabicyclo[3.2.1]octane derivatives, supported by experimental data. The 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, is a privileged pharmacophore in medicinal chemistry, leading to compounds with significant affinity for a range of biological targets, most notably monoamine transporters and opioid receptors.
This guide summarizes quantitative binding data, details common experimental protocols for affinity determination, and visualizes key biological and experimental processes to facilitate a deeper understanding of the structure-activity relationships (SAR) within this important class of molecules.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, IC50) of a selection of 8-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and kappa opioid receptor (KOR). Lower Ki or IC50 values indicate higher binding affinity.
| Compound | Target | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference Compound(s) |
| Benztropine Analogs | ||||
| Benztropine (BZT) | DAT | 8.5 - 6370 | Cocaine | |
| H1 Receptor | 16 - 37,600 | |||
| GA 2-99 | DAT | 5.59 | ||
| GA 1-69 | DAT | 29.2 | ||
| Tropane-Based Ibogaine Analogs | ||||
| UCD0168 | SERT | Potent Inhibitor | Fluoxetine, MDMA | |
| UCD0820 | SERT | Potent Inhibitor | Noribogaine | |
| 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides | KOR | 20 (Analog 6c) | ||
| µ-opioid receptor | >720 (Analog 6c) | |||
| δ-opioid receptor | >8300 (Analog 6c) | |||
| Other Derivatives | ||||
| 8-cyclopropylmethyl derivative 22e | DAT | 4.0 | GBR 12909 | |
| SERT | 4240 | |||
| 8-chlorobenzyl derivative 22g | DAT | 3.9 | GBR 12909 | |
| NET | 5300 |
Experimental Protocols
The binding affinities presented in this guide are primarily determined using radioligand competition binding assays.[1][2] This technique is considered the gold standard for quantifying the affinity of a ligand for its receptor.[1]
General Principle of Radioligand Competition Binding Assay
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a compound known to bind to the target with high affinity) is incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor).[1] Increasing concentrations of an unlabeled test compound (the 8-azabicyclo[3.2.1]octane derivative in this case) are then added to compete with the radioligand for binding to the receptor.[1] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.[2] The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[3]
Typical Experimental Workflow
A typical workflow for a radioligand competition binding assay involves the following steps:
-
Target Preparation: This involves preparing a source of the target receptor, which is often a membrane preparation from cells or tissues that naturally express the receptor or from cell lines that have been engineered to overexpress the receptor.[4]
-
Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer. The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the free radioligand to pass through.[2]
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[4]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value.[3]
Signaling Pathways of Primary Targets
Many 8-azabicyclo[3.2.1]octane derivatives exert their pharmacological effects by modulating the activity of monoamine transporters (MATs), which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[4][5]
Inhibition of these transporters by 8-azabicyclo[3.2.1]octane derivatives leads to an increase in the extracellular concentration of the corresponding monoamine neurotransmitter, which then enhances signaling at postsynaptic receptors.[1] The activity of MATs is regulated by various intracellular signaling pathways, including those involving protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[6]
References
- 1. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Bridge Between Lab Bench and Living System: Correlating In Vitro and In Vivo Data for 8-Azabicyclo[3.2.1]octane Compounds
A deep dive into the predictive power of preclinical lab assays for in-body efficacy of 8-azabicyclo[3.2.1]octane compounds reveals a nuanced relationship. While in vitro assays provide a critical foundation for understanding the molecular interactions of these compounds, particularly their affinity for monoamine transporters, the translation to in vivo effects is not always direct. This guide objectively compares the in vitro and in vivo performance of representative 8-azabicyclo[3.2.1]octane compounds, providing supporting experimental data and detailed methodologies to aid researchers in navigating the complexities of drug development in this chemical space.
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids like cocaine, is a focal point in the development of therapeutics for neurological and psychiatric disorders, including addiction and Parkinson's disease. The primary mechanism of action for many of these compounds is the inhibition of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding the correlation between in vitro binding and functional assays and in vivo behavioral and pharmacokinetic outcomes is paramount for identifying promising clinical candidates.
In Vitro and In Vivo Data Summary for Representative 8-Azabicyclo[3.2.1]octane Compounds
The following table summarizes key in vitro and in vivo data for a selection of 8-azabicyclo[3.2.1]octane compounds, illustrating the relationship between their potency at monoamine transporters and their effects in animal models.
| Compound | In Vitro Target and Potency (Ki, nM) | In Vivo Model | Key In Vivo Finding |
| Compound A (DAT Selective) | DAT: 4.0, SERT: 4240 (SERT/DAT selectivity: 1060)[1][2] | Rat model of cocaine self-administration | Decreased cocaine self-administration, suggesting potential as a cocaine abuse therapeutic.[3][4] |
| Compound B (DAT/NET Selective) | DAT: 3.9, NET: 5300 (NET/DAT selectivity: 1358)[1][2] | Mouse model of Parkinson's disease | Improved motor function, indicating potential for treating Parkinson's disease.[5] |
| Compound C (SERT Selective) | SERT: 17 (pM), DAT: >1000 | Rat model of depression (Forced Swim Test) | Reduced immobility time, suggesting antidepressant-like effects. |
| Benztropine Analogue | DAT: Varies with substitution | Animal models of psychostimulant abuse | Behavioral effects can differ from cocaine, indicating that structural modifications can dissociate binding affinity from abuse liability.[6] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays: These assays determine the binding affinity (Ki) of a compound for a specific transporter.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from monoamine transporters in brain tissue preparations.[2]
-
Procedure:
-
Prepare crude synaptosomal membranes from rat striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET).
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Synaptosomal Uptake Inhibition Assays: These functional assays measure the potency of a compound to inhibit the uptake of neurotransmitters into synaptosomes.
-
Objective: To determine the IC50 value of a test compound for inhibiting the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into isolated nerve terminals (synaptosomes).[7]
-
Procedure:
-
Isolate synaptosomes from the appropriate brain region.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes.
-
Determine the IC50 value from the concentration-response curve.
-
In Vivo Models
1. Cocaine Self-Administration: This is a gold standard model for assessing the abuse potential of drugs and the efficacy of potential treatments.[3][4]
-
Objective: To determine if a test compound can reduce the reinforcing effects of cocaine.
-
Procedure:
-
Rats are surgically implanted with intravenous catheters.
-
Animals are trained to press a lever to receive an infusion of cocaine.
-
Once a stable pattern of self-administration is established, the test compound is administered prior to the session.
-
A reduction in the number of lever presses for cocaine indicates that the test compound has attenuated the reinforcing effects of cocaine.
-
2. Reinstatement of Drug-Seeking Behavior: This model is used to study relapse, a core feature of addiction.[3][4][8]
-
Objective: To evaluate the ability of a test compound to prevent the reinstatement of drug-seeking behavior triggered by cues, stress, or a priming dose of the drug.
-
Procedure:
-
Animals are trained to self-administer a drug as described above.
-
The drug-seeking behavior is then "extinguished" by removing the drug reward.
-
Reinstatement of lever pressing is then triggered by presenting drug-associated cues, a mild stressor, or a small, non-contingent injection of the drug.
-
The test compound is administered before the reinstatement test to see if it can block the return of drug-seeking behavior.
-
Correlation and Disconnects
A strong correlation often exists between in vitro potency at the dopamine transporter and in vivo efficacy in models of psychostimulant addiction. Compounds with high affinity and potent inhibition of DAT in vitro frequently demonstrate a reduction in cocaine self-administration in vivo.
However, the correlation is not always linear. Several factors can lead to a disconnect between in vitro and in vivo results:
-
Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties heavily influence its in vivo efficacy. A potent in vitro compound may have poor brain penetration or a short half-life, limiting its effectiveness in the body.
-
Off-Target Effects: 8-azabicyclo[3.2.1]octane compounds can interact with other receptors and transporters, leading to a complex in vivo pharmacological profile that is not captured by selective in vitro assays. For instance, benztropine and its analogs exhibit affinity for muscarinic and histamine receptors in addition to DAT.[9]
-
Functional Activity: Binding affinity (Ki) does not always predict functional activity (i.e., whether a compound is an inhibitor or a substrate/releaser). Efflux assays are crucial for distinguishing between these mechanisms, which can have different in vivo consequences.[7][10]
-
Structure-Activity Relationships (SAR): Subtle structural modifications to the 8-azabicyclo[3.2.1]octane scaffold can significantly alter the in vivo behavioral profile, sometimes in ways not predicted by in vitro binding data alone. This highlights the importance of in vivo testing to fully characterize the effects of these compounds.[6]
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 5. scirp.org [scirp.org]
- 6. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 8-Substituted-8-azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a biological evaluation of novel 8-substituted-8-azabicyclo[3.2.1]octane derivatives, comparing their performance with established monoamine transporter inhibitors. The data presented is based on available scientific literature, offering insights into the potency and selectivity of these compounds.
Comparative Analysis of Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of novel 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives and other established monoamine transporter inhibitors for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Novel 8-Substituted-8-azabicyclo[3.2.1]octane Derivatives
| Compound | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | - | 1060 | - |
| 22g | 4-Chlorobenzyl | 3.9 | - | 5300 | - | 1358 |
| 8a | Phenylpropyl | 4.1 | 1340 | - | 327 | - |
| 8b | Phenylpropyl | 3.7 | - | - | - | - |
Data for compounds 22e and 22g is from a study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives.[1] Data for compounds 8a and 8b is from a study on 3-[2-(diarylmethoxyethylidene)]-8-alkylaryl-8-azabicyclo[3.2.1]octanes.
Table 2: Binding Affinities (Ki, nM) of Alternative Monoamine Transporter Inhibitors
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| GBR 12909 | 1.4 - 4.1 | >100 | >100 |
| Bupropion | 2800 | 45000 | 1400 |
| Modafinil | 4800 | >10000 | >10000 |
| Mazindol | 1.1 | 1347 | 40 |
Data for GBR 12909, Bupropion, Modafinil, and Mazindol are compiled from various pharmacological studies.[2][3][4]
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter ([³H]WIN 35,428)
This protocol determines the binding affinity of test compounds for the dopamine transporter through competitive displacement of a radiolabeled ligand.
Materials:
-
[³H]WIN 35,428 (radioligand)
-
Test compounds
-
Rat striatal membrane preparations (source of DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Unlabeled cocaine or GBR 12909 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the rat striatal membrane preparation, [³H]WIN 35,428, and either the test compound or vehicle. For non-specific binding, add a high concentration of unlabeled cocaine or GBR 12909.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes or cells expressing the dopamine transporter.
Materials:
-
[³H]Dopamine (radiolabeled substrate)
-
Test compounds
-
Rat striatal synaptosomes or cells stably expressing human DAT (hDAT)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the synaptosomes or cells with the test compound or vehicle at 37°C for a short period.
-
Initiate the uptake reaction by adding [³H]Dopamine to the mixture.
-
Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold assay buffer.
-
Lyse the synaptosomes or cells to release the internalized [³H]Dopamine.
-
Add scintillation cocktail to the lysate and measure the radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake.
Visualizations
Caption: Workflow for in vitro biological evaluation.
Caption: Dopamine signaling and DAT inhibitor action.
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for substrate recognition by the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a compound that requires careful management due to its hazardous properties.
Hazard Profile:
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye damage (H318)
-
May cause respiratory irritation (H335)
Given these properties, adherence to strict disposal protocols is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Hand Protection: Protective gloves.
-
Eye and Face Protection: Chemical goggles or a face shield.
-
Skin and Body Protection: Suitable protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with respiratory protection.
Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that all local, state, and federal regulations are met. The following steps provide a general operational plan:
-
Segregation and Storage:
-
Contacting a Professional Disposal Service:
-
Identify and contact a licensed chemical waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Arrange for a scheduled pickup of the waste material.
-
-
Alternative Disposal Method (To be performed ONLY by licensed professionals):
-
In some cases, a licensed professional may opt for incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This process must be carried out in strict accordance with all environmental regulations.
-
-
Decontamination:
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment: Stop the leak if it is safe to do so. For liquid spills, absorb with an appropriate inert material. For solid spills, minimize dust generation.
-
Collection: Scoop or sweep up the absorbed or solid material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data Summary
No specific quantitative data for disposal parameters (e.g., concentration limits for disposal) were found in the provided search results. Disposal decisions should be based on the hazardous properties of the chemical and in accordance with local regulations.
| Parameter | Value | Source |
| CAS Number | 96901-92-7 | [1] |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Essential Safety and Handling Guide for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
This guide provides critical safety, handling, and disposal information for this compound, a key compound for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Chemical Identifier:
-
CAS Number: 96901-92-7
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause serious eye damage.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving recommended) | To prevent skin contact. Due to the lack of direct permeation data for this compound, selecting gloves based on the solvent used is critical. See the glove selection table below. Change gloves frequently and immediately after contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient. The type of respirator depends on the specific handling conditions. |
Quantitative Safety Data
The following table provides key quantitative safety data. Since specific data for this compound is not available, data for analogous compounds and relevant solvents are provided as a conservative guide.
| Parameter | Value/Recommendation | Basis for Recommendation |
| Occupational Exposure Limit (OEL) | No established OEL. An internal limit of 0.5 mg/m³ (8-hour TWA) is recommended. | Based on the structural relationship to tropane alkaloids and benzylamine, a conservative limit is advised to minimize potential health risks. |
| Glove Material Breakthrough Time (in minutes) | ||
| Handling in Dimethyl Sulfoxide (DMSO) | Nitrile: >480 min | Data for DMSO provides a baseline for handling the compound in a common aprotic solvent.[1][2] |
| Handling in Dichloromethane (DCM) | Nitrile: <10 min | Data for DCM highlights the importance of solvent-specific glove selection, as some common solvents offer poor protection with standard gloves.[3] |
| Recommended Respiratory Protection | ||
| Handling Solids/Powders | Half-mask or full-face respirator with P100 (HEPA) filters.[4][5] | To prevent inhalation of fine particles. |
| Handling Solutions/Vapors | Half-mask or full-face respirator with organic vapor (OV) cartridges combined with P100 filters.[6][7] | To protect against both vapors from the solvent and any aerosolized compound. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and experimental integrity.
Experimental Workflow
Step-by-Step Handling Procedures
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly within the fume hood.
-
Reactions: All manipulations, including reactions and transfers, should be performed within a certified chemical fume hood.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unreacted solid compound and contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated solid hazardous waste container.
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazards.
-
Segregation: Do not mix incompatible waste streams.[9]
-
Professional Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]
-
PPE Selection Workflow
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. fishersci.com [fishersci.com]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. queensu.ca [queensu.ca]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. OX-ON | Types of filters [ox-on.com]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. simplesolvents.com [simplesolvents.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
